Saikosaponin A
Description
Origin and Research Context within Traditional Medicinal Plants
Saikosaponin A is primarily isolated from the roots of Bupleurum species, commonly known as "Chai Hu" in Chinese and "Saiko" in Japanese. tandfonline.compeacehealth.org These plants are integral to Traditional Chinese Medicine (TCM), with a history of medicinal use spanning over 2,000 years. tandfonline.commaxapress.comfrontiersin.org In TCM, Bupleurum is traditionally used for clearing heat, soothing the liver, and treating conditions like fever, infections, and liver disorders. maxapress.compeacehealth.orgfrontiersin.org The scientific exploration of these traditional uses has led to the identification of saikosaponins as the main active components responsible for the therapeutic effects of Bupleurum root extracts. maxapress.comfrontiersin.org this compound, along with Saikosaponin D, is considered a chemical standard for evaluating the quality of Bupleuri Radix in the Chinese Pharmacopoeia. maxapress.com
The biosynthesis of this compound is a complex process that begins with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in the plant, leading to the formation of the triterpene skeleton, β-amyrin. scispace.comtandfonline.comresearchgate.net This skeleton then undergoes a series of modifications, including oxidation and glycosylation, to yield the final this compound molecule. scispace.commdpi.com Research into the biosynthetic pathway of saikosaponins is ongoing, with a focus on identifying the key enzymes and regulatory genes involved, which could pave the way for enhanced production through biotechnological methods. tandfonline.commdpi.com
Overview of this compound as a Compound of Research Interest
This compound has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities. It is an oleanane-type triterpenoid (B12794562) saponin (B1150181), and its unique chemical structure is fundamental to its biological functions. tandfonline.comtandfonline.com The growing body of research highlights its potential in various therapeutic areas, making it a valuable lead compound for drug discovery and development. marketreportanalytics.com
Table 1: Investigated Pharmacological Activities of this compound
| Pharmacological Activity | Investigated Effects |
| Anti-inflammatory | Modulates the production of cytokines and reactive oxygen species (ROS). nih.govresearchgate.net It has also been shown to restore the expression of filaggrin, a key protein in skin barrier function that is often reduced in inflammatory skin diseases. mdpi.com |
| Antidepressant | Alleviates depressive-like behaviors by regulating gut microflora, inflammatory responses, and normalizing neurotransmitter levels. frontiersin.orgplos.org |
| Anticancer | Inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells, suggesting anti-angiogenic properties. researchgate.net It has also been shown to induce apoptosis in acute myeloid leukemia cells. dovepress.com |
| Immunomodulatory | Promotes neutrophil extracellular trap (NET) formation, which enhances the bactericidal activity of neutrophils, a key component of the innate immune system. tandfonline.com |
| Neuroprotective | Exhibits protective effects in models of neurological disorders by modulating signaling pathways and reducing oxidative stress. frontiersin.org |
This table is for informational purposes only and is based on preclinical research findings.
Current Trajectories in this compound Research
Current research on this compound is multifaceted, exploring its therapeutic potential and the underlying molecular mechanisms. A significant area of focus is its anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can modulate inflammatory pathways, such as the NF-κB pathway, and influence the production of various cytokines and reactive oxygen species. nih.govfrontiersin.org For instance, research has demonstrated its ability to promote neutrophil extracellular trap (NET) formation, a mechanism by which neutrophils trap and kill pathogens. tandfonline.com Another study highlighted its potential in dermatology by showing it can recover filaggrin levels in inflamed skin. mdpi.com
The neuropharmacological properties of this compound are also a major research trajectory. Investigations into its antidepressant effects have revealed its ability to modulate neurotransmitter systems, reduce neuroinflammation, and regulate the gut-brain axis. frontiersin.orgplos.org Furthermore, its potential role in managing neurodegenerative diseases like Alzheimer's is being explored, with studies indicating it can mitigate synaptic loss and oxidative stress. mdpi.com
In the field of oncology, research is focused on the anticancer activities of this compound. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including acute myeloid leukemia. researchgate.netdovepress.com The anti-angiogenic properties of this compound, which can inhibit the formation of new blood vessels that tumors need to grow, are also under investigation. researchgate.net
Furthermore, there is growing interest in understanding and optimizing the biosynthesis of this compound. Researchers are identifying key genes and transcription factors that regulate its production in Bupleurum species. tandfonline.com This line of research aims to develop methods for increasing the yield of this valuable compound for further research and potential therapeutic applications. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWSCMDFVARMPN-MSSMMRRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942951 | |
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxy-3-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-09-8 | |
| Record name | Saikosaponin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20736-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saikosaponin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxy-3-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-{[(1S,4S,5R,8R,9R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.0^{1,18}.0^{4,17}.0^{5,14}.0^{8,13}]tetracos-15-en-10-yl]oxy}-6-methyloxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAIKOSAPONIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09O6CAG7JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for Saikosaponin a Isolation and Purification in Research Settings
Chromatographic Techniques for Saikosaponin A Isolation
Chromatography is the cornerstone of this compound purification, leveraging subtle differences in the physicochemical properties of molecules to achieve separation. Preparative high-performance liquid chromatography and silica (B1680970) column chromatography are two of the most powerful and widely used approaches.
Preparative High-Performance Liquid Chromatography (HPLC) Applications
Preparative HPLC is an indispensable technique for obtaining high-purity this compound in gram quantities from a pre-purified extract. nih.gov This method utilizes high pressure to pass a solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of compounds between the two phases.
For this compound, reversed-phase columns, particularly those with octadecylsilane (B103800) (ODS or C18) bonded silica gel, are commonly employed. nih.govmdpi.com The separation is typically achieved using a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water. nih.govmdpi.com In one study, a mixture of this compound and D was successfully purified using a preparative HPLC system with an ODS column and a gradient of acetonitrile and water, with detection at a wavelength of 203 nm. mdpi.com This process yielded this compound with a purity of 98%. mdpi.com Another large-scale application used an axially compressed column packed with 20-micron ODS silica gel and a step gradient of acetonitrile-water mixtures to obtain gram-level quantities of pure saikosaponins, including this compound, in a single run. nih.gov
Semi-preparative HPLC is also used for isolating smaller quantities of this compound and its degradation products for structural analysis. mdpi.com These systems may use different gradient programs and detection wavelengths (e.g., 210 nm and 254 nm) to optimize the separation of specific target compounds. mdpi.com
Table 1: Examples of Preparative HPLC Conditions for this compound Isolation
| Parameter | Condition 1 | Condition 2 | Condition 3 (Semi-Preparative) |
|---|---|---|---|
| Stationary Phase (Column) | Octadecylsilane (ODS) mdpi.com | 20-micron ODS silica gel nih.gov | YMC-Pack ODS-A (5 µm) mdpi.com |
| Mobile Phase | Acetonitrile : Water (gradient) mdpi.com | Acetonitrile and Water (step gradient) nih.gov | Acetonitrile (A) and Water (B) (gradient) mdpi.com |
| Detection Wavelength | 203 nm mdpi.com | Not specified | 210 nm and 254 nm mdpi.com |
| Achieved Purity | 98% mdpi.com | Gram quantities of pure compound nih.gov | Sufficient for structural evaluation mdpi.com |
Silica Column Chromatography Approaches
Silica gel column chromatography is a fundamental purification technique often used as an initial or intermediate step before final polishing by preparative HPLC. mdpi.comnih.gov This method separates compounds based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel stationary phase.
In the purification of saikosaponins, a crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. mdpi.com For instance, a saikosaponin mixture can be eluted using a gradient of chloroform, methanol (B129727), and water. mdpi.com In one specific application, 12 grams of a this compound and D mixture were obtained from a silica fraction using a gradient of chloroform:methanol:distilled H₂O. mdpi.com Flash column chromatography, a faster version of the technique that uses pressure, is also employed, often with solvent systems like petroleum ether and ethyl acetate (B1210297). nih.gov Chemically modified silica gels, such as aminopropyl-modified silica, can also be used for normal-phase chromatography. fujifilm.com This step is crucial for removing a significant portion of impurities, thereby enriching the saikosaponin content of the fraction that will undergo further purification by HPLC. mdpi.com
Table 2: Silica Column Chromatography Conditions for Saikosaponin Enrichment
| Parameter | Example 1 | Example 2 (Flash Chromatography) |
|---|---|---|
| Stationary Phase | Biotage® SNAP KP-Sil 340 g cartridge mdpi.com | Silica gel nih.gov |
| Elution Solvents | Gradient of Chloroform : Methanol : Distilled H₂O (e.g., 90:10:10, 80:20:10) mdpi.com | Petroleum ether / Ethyl acetate (e.g., 4:1) nih.gov |
| Purpose | Initial purification to obtain a mixture of this compound and D mdpi.com | Purification of synthesized saikosaponin precursors nih.gov |
Non-Chromatographic Separation Methodologies for this compound Enrichment
While chromatography is highly effective, non-chromatographic methods offer alternative or complementary approaches for enriching saikosaponins from crude extracts. These methods are often scalable, cost-effective, and can serve as valuable pre-purification steps.
Foam Fractionation for Total Saikosaponin Extracts
Foam fractionation is a physical separation technique that exploits the surfactant properties of saponins (B1172615). mdpi.com As surface-active molecules, saikosaponins naturally accumulate at the gas-liquid interface of bubbles. tandfonline.com When air is bubbled through an aqueous extract containing saikosaponins, the saponins are adsorbed onto the bubble surfaces and carried upwards to form a foam, which can then be collected. tandfonline.comresearchgate.net This foam is enriched in saikosaponins compared to the bulk liquid.
The efficiency of foam fractionation is influenced by several operational parameters, including the initial concentration of saikosaponins, air flow rate, pH of the solution, and the volume of liquid in the column. tandfonline.com Research has shown that optimal conditions can lead to significant enrichment. For example, a study on the enrichment of total saikosaponins from Radix Bupleuri achieved a recovery of 77.2% and an enrichment ratio of 3.68 in a single stage. tandfonline.comresearchgate.net The optimal conditions were identified as an initial saikosaponin concentration of 0.18 mg/mL, an air flow rate of 50 mL/min, a liquid loading volume of 200 mL, and a pH of 5.5. tandfonline.comresearchgate.net This "solvent-free" technology is environmentally friendly and represents a promising method for the initial concentration of total saikosaponins before more refined chromatographic purification. mdpi.com
Table 3: Optimal Conditions for Foam Fractionation of Total Saikosaponins
| Parameter | Optimal Value | Effect on Performance |
|---|---|---|
| Initial Concentration | 0.18 mg/mL tandfonline.comresearchgate.net | Increasing concentration decreases the enrichment ratio but increases the recovery percentage. tandfonline.com |
| Air Flow Rate | 50 mL/min tandfonline.comresearchgate.net | A suitable flow rate balances enrichment and recovery; very high rates can reduce efficiency. tandfonline.com |
| Liquid Loading Volume | 200 mL tandfonline.comresearchgate.net | Lower volumes can increase the enrichment ratio but may decrease the recovery percentage. tandfonline.com |
| pH | 5.5 tandfonline.comresearchgate.net | pH affects the surface activity of the saponins and thus the separation efficiency. tandfonline.com |
| Operating Time | 2 hours tandfonline.comresearchgate.net | Sufficient time is needed to achieve maximum recovery. tandfonline.com |
Optimized Sample Processing for this compound Extraction and Purity
The quality and purity of the final isolated this compound are highly dependent on the initial sample processing steps. Effective extraction and the removal of interfering non-saponin components are foundational to a successful purification workflow.
Strategies for Eliminating Non-Saikosaponin Component Interference
Crude plant extracts contain a vast array of compounds, such as pigments, lipids, and polysaccharides, that can interfere with the isolation of saikosaponins. frontiersin.org An efficient sample-processing method is crucial to remove these components, enrich the target saikosaponins, and improve the efficiency and selectivity of subsequent purification steps. frontiersin.org
A multi-step strategy often begins with an optimized extraction. The choice of solvent is critical; studies have shown that a 5% ammonia-methanol solution can yield higher amounts of total saikosaponins compared to water, ethanol, or methanol alone. mdpi.com Ultrasound-assisted extraction can also enhance yields and reduce extraction times. mdpi.com
Following extraction, liquid-liquid extraction (LLE) is a common technique used to partition compounds based on their solubility in different immiscible solvents. frontiersin.orgnih.gov For instance, a crude extract can be sequentially extracted with solvents of increasing polarity, such as petroleum ether (to remove non-polar lipids), ethyl acetate, and finally water-saturated n-butanol, which effectively extracts the saikosaponins. frontiersin.orgrsc.org This n-butanol fraction is then concentrated. To further remove interfering substances from biological samples (like transport buffers in permeability studies), an LLE step using a mixture of ethyl acetate and dichloromethane (B109758) has been shown to provide good recovery and lower analytical noise. nih.gov This systematic removal of non-target compounds before chromatographic stages significantly reduces the complexity of the mixture, preventing column overloading and leading to a more effective and high-resolution final purification of this compound. frontiersin.org
Enhancement of Detection Efficiency and Selectivity in Isolation Processes
The isolation and purification of this compound from its natural source, primarily the roots of Bupleurum species, presents significant analytical challenges. These challenges stem from the compound's presence in a complex matrix alongside numerous structurally similar saponins and other metabolites. mdpi.com Consequently, research has focused on developing advanced methodologies that enhance both the efficiency of detection and the selectivity of the isolation process. These methods aim to improve resolution, increase sensitivity, and shorten analysis times, thereby facilitating the acquisition of high-purity this compound for research purposes.
A primary strategy for enhancing isolation involves the coupling of sophisticated separation techniques with highly selective detectors. Traditional methods like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) are foundational but often struggle to resolve isomeric saikosaponins. mdpi.comresearchgate.net To overcome these limitations, more advanced chromatographic systems and detection technologies have been implemented.
Ultra-High Performance Liquid Chromatography (UPLC) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) represent significant advancements over conventional HPLC. mdpi.comresearchgate.net UPLC utilizes columns with smaller particle sizes, which leads to markedly improved peak resolution, higher detection sensitivity, and substantially reduced analysis times. mdpi.com UHPSFC is recognized as a "green" separation method that employs supercritical carbon dioxide as its main mobile phase, proving particularly effective for separating thermally unstable compounds and isomers that are difficult to resolve with HPLC. researchgate.net
The choice of detector is paramount for achieving high selectivity. While DAD offers spectral information across multiple wavelengths, its sensitivity can be lower than a standard UV detector. mdpi.com The Evaporative Light Scattering Detector (ELSD) serves as a universal detector for saponins, making it valuable for quantification when compounds lack a strong UV-absorbing chromophore. mdpi.com However, the combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the preferred approach for the definitive analysis of complex saponin (B1150181) mixtures. mdpi.com This hyphenated technique combines the powerful separation capabilities of LC with the high sensitivity, specificity, and structural elucidation power of MS, enabling accurate identification based on mass-to-charge ratios and fragmentation patterns. mdpi.comcapes.gov.br One study utilizing LC-ESI-MS/MS successfully identified or tentatively characterized over 75 different saikosaponins from Bupleurum extracts. capes.gov.br
Beyond chromatography, other novel methods have been explored. Immunoassays, such as a technique described as "new eastern blotting," utilize monoclonal antibodies that specifically bind to saikosaponins. researchgate.net This approach offers exceptional selectivity for detecting and quantifying individual saikosaponins, even in complex Kampo medicine preparations. researchgate.net Furthermore, extraction techniques like Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures, have been optimized to improve the recovery of this compound and its analogues from the plant matrix before purification. researchgate.netresearchgate.net
Data on Advanced Separation and Detection Techniques
The following tables summarize key findings from research focused on enhancing the detection and isolation of this compound and related compounds.
Table 1: Comparison of Advanced Chromatographic Methods for Saponin Analysis
| Technique | Principle | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| UPLC | Liquid chromatography with sub-2 µm particle columns. | High resolution, high sensitivity, fast analysis time. | High backpressure, requires extensive sample preparation. | mdpi.com |
| UHPSFC | Chromatography using supercritical CO₂ as the mobile phase. | "Green" method, excellent for isomer separation. | Poor solubility for some polar compounds without co-solvents. | researchgate.net |
| LC-MS/MS | LC separation coupled with mass spectrometry detection. | High sensitivity, high specificity, provides structural information. | High instrument cost, complex data analysis. | mdpi.comcapes.gov.br |
| CCC | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high loading capacity. | Solvent system selection can be complex and time-consuming. | thieme-connect.de |
Table 2: Selected Research Findings on this compound Isolation and Detection
| Methodology | Matrix/Source | Key Findings | Reference |
|---|---|---|---|
| Preparative HPLC | Bupleurum falcatum extract | Yielded this compound with a purity greater than 95%. | nih.gov |
| UHPSFC | Patent medicine (Chaihu Dropping Pills) | Successfully separated five saikosaponins within 22 minutes; showed excellent linearity (R² ≥ 0.9990) and recovery (90.23–99.84%). | researchgate.net |
| RRLC-MS | Radix Bupleuri | Identified 27 saikosaponins; developed a quantitative method for five major saikosaponins, including this compound. | researchgate.net |
| Accelerated Solvent Extraction (ASE) | Bupleurum falcatum roots | Optimized procedure (70% methanol, 120°C) yielded extraction recoveries near 100% for this compound, C, and D. | researchgate.net |
| Foam Fractionation | Radix Bupleuri extract | Achieved a 77.2% recovery percentage and a 3.68-fold enrichment of total saikosaponins under optimal conditions. | tandfonline.com |
| Enzymatic Transformation & CCC | B. falcatum roots | Effectively isolated four prosaikogenin derivatives following enzymatic treatment of major saikosaponins. | thieme-connect.de |
Biosynthetic Pathways and Regulation of Saikosaponin a in Botanical Systems
Cellular and Subcellular Localization of Saikosaponin Biosynthesis
The synthesis and accumulation of saikosaponins are compartmentalized within specific tissues and organelles, a mechanism that is essential for both efficient production and the prevention of autotoxicity.
Role of Phloem in Saikosaponin A Biosynthesis and Transport
Research indicates that the phloem tissue plays a central role in the biosynthesis and transport of saikosaponins. Histochemical studies have shown that saikosaponins are primarily distributed in the phloem and ray cells in the roots of several Bupleurum species. nih.gov In young roots of Bupleurum chinense, saikosaponins are mainly found in the pericycle and primary phloem, while in mature roots, they are concentrated in the vascular cambium and secondary phloem. nih.govnih.gov This localization suggests that the phloem is not only a site of synthesis but also serves as a conduit for the long-distance transport of these compounds or their precursors from the site of production, likely the leaves, to the storage organs, the roots. nih.govlibretexts.org The process of moving photosynthates and other organic molecules like saikosaponins through the phloem is known as translocation. libretexts.orgkhanacademy.orgyoutube.com
Vacuolar Storage Mechanisms of Saikosaponins
Once synthesized, saikosaponins are sequestered within the central vacuole of the cell. nih.gov This storage mechanism is a common strategy in plants to safely accumulate potentially cytotoxic secondary metabolites. nih.govnih.gov Immunoelectron microscopy has revealed that saikosaponin-d, a closely related saikosaponin, is predominantly located in the vacuoles of phloem cells in the roots. nih.gov It is speculated that saikosaponins are synthesized in the protoplasm and then transported into the vacuole, possibly via the endoplasmic reticulum (ER), to prevent self-poisoning of the plant cells as the concentration of these compounds increases. nih.govnih.gov In mature leaves, saikosaponins have been observed mainly in the vacuoles of palisade parenchyma cells. nih.gov
Enzymatic and Genetic Components of this compound Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and involves a series of modifications by specific enzymes encoded by a suite of genes. The entire pathway can be broadly divided into three stages: the formation of the isoprene unit, the synthesis of the triterpene skeleton, and the modification of this skeleton. researchgate.net
Involvement of the Mevalonate (B85504) (MVA) Pathway
The backbone of this compound is derived from the isoprenoid pathway, specifically the mevalonate (MVA) pathway, which operates in the cytoplasm. mdpi.comresearchgate.netwikipedia.org This pathway utilizes acetyl-CoA as a starting molecule. wikipedia.orgnih.gov A series of enzymatic reactions, catalyzed by enzymes such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.comwikipedia.org These five-carbon units are the fundamental building blocks for all isoprenoids, including saikosaponins. researchgate.netwikipedia.org Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP). mdpi.com Subsequently, two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene. researchgate.netmdpi.com The cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (BAS), is the first committed step in the biosynthesis of oleanane-type saikosaponins like this compound. mdpi.comnih.gov
| Key Enzymes in the MVA Pathway for Saikosaponin Precursor Synthesis |
| Acetyl-CoA C-acetyltransferase (AACT) |
| HMG-CoA synthase (HMGS) |
| HMG-CoA reductase (HMGR) |
| Mevalonate kinase (MVK) |
| Phosphomevalonate kinase (PMK) |
| Mevalonate-5-pyrophosphate decarboxylase (MVD) |
| Isopentenyl pyrophosphate isomerase (IPPI) |
| Farnesyl pyrophosphate synthase (FPPS) |
| Squalene synthase (SS) |
| Squalene epoxidase (SE) |
| β-amyrin synthase (BAS) |
Characterization of P450 Genes in Saikosaponin Skeleton Synthesis
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). nih.govresearchgate.netresearchgate.net These enzymes are crucial for introducing the structural diversity observed among different saikosaponins. pnas.org Plant P450s catalyze a wide array of monooxygenation and hydroxylation reactions in secondary metabolism. nih.govresearchgate.net In the context of this compound biosynthesis, specific P450s are responsible for hydroxylations at various positions on the β-amyrin skeleton. nih.gov For instance, the formation of the 16α-hydroxyl group is a key step catalyzed by a P450 enzyme. pnas.org The identification and characterization of these specific P450 genes are challenging due to the large size of the P450 gene family in plants. nih.govresearchgate.net However, transcriptomic analyses of Bupleurum species have identified several candidate P450 genes that are co-expressed with other genes in the saikosaponin biosynthetic pathway, suggesting their involvement in the process. pnas.orgnih.govnih.gov For example, CYP716Y1 from Bupleurum falcatum has been identified as a C-16α hydroxylase. pnas.org
Role of UDP-Glycosyltransferase (UGT) Genes in Saikosaponin Glycosylation
The final step in the biosynthesis of this compound is the attachment of sugar moieties to the sapogenin backbone, a process known as glycosylation. nih.gov This reaction is catalyzed by UDP-glycosyltransferases (UGTs). nih.govresearchgate.net Glycosylation significantly impacts the solubility, stability, and biological activity of saikosaponins. ebi.ac.uk UGTs transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to the hydroxyl groups of the saikosapogenin. ebi.ac.ukfrontiersin.org Similar to P450s, UGTs belong to a large multigene family, making the identification of specific enzymes for particular glycosylation steps a complex task. nih.gov However, several UGT genes have been predicted to be involved in saikosaponin biosynthesis based on their expression patterns in Bupleurum species. nih.govnih.gov The combinatorial action of different UGTs contributes to the vast diversity of saikosaponins found in nature. nih.gov
Investigation of Biosynthetic Gene Families (β-AS, P450, UGT) for Production Enhancement
The biosynthesis of this compound is a complex multi-step process involving several key enzyme families. Strategic manipulation of the genes encoding these enzymes presents a promising avenue for enhancing the production of saikosaponins. The three primary gene families critical to this pathway are β-amyrin synthase (β-AS), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org
β-AS is responsible for the first committed step in saikosaponin biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene to form the triterpenoid (B12794562) skeleton, β-amyrin. frontiersin.orgnih.govnih.gov This makes the β-AS gene a primary target for metabolic engineering. Studies have identified multiple β-AS genes in Bupleurum species, with their expression levels directly impacting the total saikosaponin pool. frontiersin.org
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by P450 enzymes. nih.govresearchgate.net These enzymes are crucial for creating the structural diversity observed in saikosaponins by catalyzing hydroxylation and oxidation at various positions on the triterpene skeleton. nih.govresearchgate.net For instance, specific P450s are required to form the 13,28-epoxy bridge and introduce hydroxyl groups at the C-16 position, which are characteristic features of certain saikosaponins. frontiersin.orgresearchgate.net Research has identified candidate P450 genes that are transcriptionally co-regulated with other genes in the pathway, suggesting their direct involvement. pnas.org Manipulation of these P450 genes, such as Bc95697 and Bc35434 in B. chinense, is considered a key strategy to potentially improve saikosaponin biosynthesis. nih.gov
The final step in the biosynthesis is glycosylation, catalyzed by UGTs. nih.govmdpi.com These enzymes transfer sugar moieties to the sapogenin core, a step that is critical for the bioactivity and stability of the final saikosaponin molecules. mdpi.com The identification and characterization of specific UGTs involved in attaching sugars at the C-3 position of the β-amyrin derivative are essential for producing specific saikosaponins like this compound. nih.gov Therefore, enhancing the expression of these key gene families—β-AS, P450s, and UGTs—is a viable strategy for increasing the yield of bioactive saikosaponins in Bupleurum species. frontiersin.org
| Gene Family | Enzymatic Function | Role in this compound Biosynthesis | Potential for Production Enhancement |
|---|---|---|---|
| β-amyrin synthase (β-AS) | Oxidosqualene cyclase | Catalyzes the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton, the first committed step. nih.govnih.gov | Upregulation can increase the precursor pool for saikosaponin synthesis. frontiersin.org |
| Cytochrome P450 (P450) | Monooxygenase/Hydroxylase | Performs crucial oxidative modifications (e.g., hydroxylation) on the β-amyrin backbone to form the sapogenin core. nih.govresearchgate.net | Overexpression of specific P450s can direct the pathway towards desired saikosaponin structures. nih.gov |
| UDP-glycosyltransferases (UGTs) | Glycosyltransferase | Catalyzes the final glycosylation steps, attaching sugar moieties to the sapogenin to form the final saponin (B1150181) molecule. nih.govmdpi.com | Manipulation of UGTs can control the type and amount of specific saikosaponins produced. frontiersin.org |
Molecular Regulation of this compound Biosynthesis
Transcriptional Regulation Mechanisms
The biosynthesis of this compound is intricately regulated at the transcriptional level by a network of transcription factors (TFs) and signaling molecules. nih.gov Several families of TFs, including bHLH, MYB, WRKY, bZIP, and AP2/ERF, have been identified as key regulators of the structural genes in the saikosaponin biosynthetic pathway. nih.govmdpi.com These TFs can bind to specific promoter regions of the biosynthetic genes (like β-AS, P450s, and UGTs) to either activate or repress their expression, thereby controlling the metabolic flux towards saikosaponin production.
Plant hormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of saikosaponin biosynthesis. mdpi.com Application of MeJA has been shown to significantly increase the transcript levels of β-AS, P450s, and several UGTs in Bupleurum cell cultures, leading to enhanced saikosaponin accumulation. nih.gov The JA signaling pathway often involves the MYC transcription factor, a member of the bHLH family, which acts as a core regulator. nih.gov Similarly, abscisic acid (ABA) has been found to influence the expression of genes involved in the pathway, indicating a complex hormonal control system. nih.gov The identification of these regulatory TFs and their response to hormonal signals provides valuable targets for genetically engineering Bupleurum to achieve higher yields of this compound.
Influence of Environmental Factors on Saikosaponin Biosynthesis
The production and accumulation of saikosaponins in Bupleurum plants are significantly influenced by various environmental and abiotic factors. nih.govcabidigitallibrary.org Conditions such as light intensity, temperature, soil fertility, and water availability can alter the expression of biosynthetic genes and, consequently, the saikosaponin content. cabidigitallibrary.orgresearchgate.net
Notably, drought stress has been demonstrated to have a considerable impact. Mild to moderate drought stress can stimulate the biosynthesis of triterpenoids, leading to an increase in saikosaponin accumulation by up to 15-22%. researchgate.netresearchgate.net This response is linked to the activation of the mevalonate (MVA) pathway and the upregulation of key enzyme-encoding genes. researchgate.net Conversely, cultivation conditions, such as the level of inorganic fertilization, can also modulate saikosaponin levels. Moderate fertilization has been reported to increase saikosaponin content, while overfertilization may lead to a decrease. researchgate.net Understanding these environmental influences is crucial for optimizing cultivation practices to maximize the yield of high-quality medicinal material from Bupleurum species.
| Environmental Factor | Observed Effect on Saikosaponin Content | Reference |
|---|---|---|
| Water Stress (Drought) | Mild stress can increase content by 15–22%. | researchgate.net |
| Inorganic Fertilization | Moderate treatment can increase content by 44–103%; overfertilization can cause a decrease. | researchgate.net |
| Light | Affects the quantitative and qualitative composition of saponins (B1172615). | cabidigitallibrary.org |
| Temperature | Influences the overall saponin levels in plants. | cabidigitallibrary.org |
Comparative Biosynthesis Across Bupleurum Species
Significant variations in the content and composition of saikosaponins exist among different species of the Bupleurum genus, such as B. chinense, B. scorzonerifolium, and B. kaoi. frontiersin.orgresearchgate.net These differences are rooted in the genetic and transcriptional variations in their respective biosynthetic pathways. frontiersin.org
Comparative transcriptome analyses have revealed that the differential expression of key biosynthetic genes is a major contributor to the distinct saikosaponin profiles. For example, a study comparing B. chinense and B. scorzonerifolium found that three β-AS genes (BcBAMS98705, BcBAMS12370, and BcBAMS21523) showed significantly higher expression in B. chinense, which correlates with differences in saikosaponin accumulation. frontiersin.org Similarly, the expression patterns of specific P450 and UGT genes vary between species, leading to the production of different types or amounts of saikosaponins. frontiersin.org These comparative studies are invaluable for selecting superior species or chemotypes for cultivation and for identifying novel genes for biotechnological applications. nih.gov Furthermore, genomic differences, such as genome size, have also been noted, with B. chinense possessing a larger genome than B. kaoi, which may contribute to the divergence in their metabolic capabilities. mdpi.com
Genomic Insights into this compound Biosynthesis
Chromosome-Level Genome Assembly for Biosynthetic Pathway Elucidation
The elucidation of the complete biosynthetic pathway of this compound has been significantly advanced by the development of a high-quality, chromosome-level genome assembly for Bupleurum chinense. frontiersin.orgnih.gov This genomic resource provides a foundational blueprint for identifying and characterizing all the genes involved in this complex metabolic pathway.
The assembly was achieved through an integrated approach using PacBio long-read sequencing, Illumina short-read sequencing, and Hi-C technology, which helps to anchor and orient the sequenced fragments into chromosome-scale scaffolds. frontiersin.orgnih.govnih.gov The resulting haplotype-resolved genome for B. chinense consists of six pseudo-chromosomes, with a total size of approximately 621 Mb for one haplotype. frontiersin.orgnih.gov This detailed genomic map has enabled the precise identification and localization of gene families involved in saikosaponin biosynthesis, including oxidosqualene cyclases, P450s, and UGTs. frontiersin.orgnih.gov By analyzing the assembled genome, researchers can identify candidate genes in the later, less understood stages of the pathway and study their organization and regulation, paving the way for more targeted genetic improvement of this important medicinal plant. frontiersin.orgnih.gov
Mechanistic Investigations of Saikosaponin a Actions in Preclinical Models
Molecular and Cellular Mechanisms in Oncology Research Models
Apoptosis Induction Pathways by Saikosaponin A
This compound has been shown to trigger apoptosis, a form of programmed cell death, in a variety of cancer cell lines through intrinsic and extrinsic pathways. nih.govmdpi.comnih.gov This process is crucial for eliminating malignant cells and is a key target for many anti-cancer therapies.
A primary mechanism of this compound-induced apoptosis involves the mitochondrial pathway, characterized by the activation of a cascade of enzymes called caspases. nih.govaacrjournals.org Research indicates that SSA treatment leads to the collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis. aacrjournals.org This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm. nih.govspandidos-publications.com
Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. mdpi.comjst.go.jp Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the breakdown of key cellular components and the characteristic morphological changes of apoptosis. nih.govaacrjournals.orgspandidos-publications.com Studies have demonstrated that this compound treatment significantly increases the levels of cleaved caspase-3 in various cancer cells, including gastric, cervical, and bladder cancer cells. nih.govnih.govlongdom.org
Furthermore, some studies have highlighted the sequential activation of caspase-2 and caspase-8 as a critical step in this compound-induced apoptosis in human colon carcinoma cells. aacrjournals.org The inhibition of these caspases has been shown to suppress the apoptotic effects of SSA. aacrjournals.org
Table 1: Effect of this compound on Caspase Activation and Mitochondrial Pathway Components in Preclinical Cancer Models
| Cell Line | Cancer Type | Key Findings |
| Gastric Cancer Cells (MKN-28) | Gastric Cancer | Significantly increased protein levels of Cleaved Caspase-3. nih.gov |
| HeLa Cells | Cervical Cancer | Triggered leakage of cytochrome c to the cytoplasm and activation of caspase-3. nih.gov |
| Human Colon Carcinoma Cells | Colon Cancer | Induced proteolytic activation of caspase-9 and caspase-3. aacrjournals.org |
| Human Bladder Carcinoma T24 and 5637 Cells | Bladder Cancer | Upregulated the expression of cleaved caspase-9 and activated caspase-3. jst.go.jp |
| Human Osteosarcoma MG-63 Cells | Osteosarcoma | Increased the expression of cleaved-caspase 3. longdom.org |
The mitochondrial apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govlongdom.org The ratio of these opposing proteins is a key determinant of cell fate.
This compound has been consistently shown to modulate this ratio in favor of apoptosis. nih.govlongdom.org It upregulates the expression of pro-apoptotic proteins like Bax while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.govlongdom.org This shift in the Bax/Bcl-2 ratio permeabilizes the outer mitochondrial membrane, facilitating the release of cytochrome c. spandidos-publications.com
For instance, in gastric cancer cells, this compound markedly enhanced the protein expression of Bax while reducing the expression of Bcl-2. nih.gov Similar findings have been reported in cervical cancer, osteosarcoma, and bladder cancer cells, where SSA treatment led to an increased Bax/Bcl-2 ratio and subsequent apoptosis. nih.govjst.go.jplongdom.org
Table 2: this compound's Regulation of Apoptosis-Related Proteins in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Bax | Effect on Bcl-2 | Effect on Cleaved Caspase-3 |
| Gastric Cancer Cells (MKN-28) | Gastric Cancer | Increased. nih.gov | Decreased. nih.gov | Increased. nih.gov |
| HeLa Cells | Cervical Cancer | Increased. nih.gov | Decreased. nih.gov | Upregulated. nih.gov |
| Human Osteosarcoma MG-63 Cells | Osteosarcoma | Increased. longdom.org | Decreased. longdom.org | Increased. longdom.org |
| Human Bladder Carcinoma T24 and 5637 Cells | Bladder Cancer | Upregulated. jst.go.jp | Downregulated. jst.go.jp | Activated. jst.go.jp |
| Human Breast Cancer MDA-MB-231 Cells | Breast Cancer | Increased ratio to Bcl-2. worldscientific.com | Decreased ratio to Bax. worldscientific.com | Activated. worldscientific.com |
In addition to the mitochondrial pathway, this compound can induce apoptosis through the endoplasmic reticulum (ER) stress pathway. nih.govtandfonline.com The ER is a critical organelle for protein folding and calcium homeostasis. mdpi.com The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe. mdpi.com
Studies have shown that this compound treatment increases the expression of ER stress markers such as GRP78 (glucose-regulated protein 78), CHOP (C/EBP homologous protein), and caspase-12 in cancer cells. nih.govtandfonline.com In human colon carcinoma cells, SSA was found to activate several ER stress signals, including the upregulation of CHOP. oncotarget.com The activation of caspase-4, an ER-resident caspase, has also been identified as a critical regulator of SSa-induced apoptosis in these cells. oncotarget.com
Furthermore, this compound-mediated ER stress can be initiated by the release of calcium (Ca2+) from the ER. mdpi.com This disruption of calcium homeostasis contributes to the induction of apoptosis. In acute myeloid leukemia (AML) cells, SSA was found to activate the ERS-mediated p-JNK signaling pathway to induce apoptosis. dovepress.com
Cell Cycle Modulation by this compound
Beyond inducing apoptosis, this compound exerts its anti-cancer effects by modulating the cell cycle, a tightly regulated process that governs cell proliferation. mdpi.comfrontiersin.org By interfering with cell cycle progression, SSA can inhibit the uncontrolled growth of cancer cells.
Multiple studies have demonstrated that this compound can cause cell cycle arrest at different phases, depending on the cancer cell type. nih.govfrontiersin.org In several cancer models, including prostate cancer and activated T cells, this compound has been shown to induce a blockade at the G0/G1 phase of the cell cycle. frontiersin.orgnju.edu.cn This prevents cells from entering the S phase, the period of DNA synthesis, thereby halting proliferation. The G1 phase arrest is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and the downregulation of cyclins and CDKs that drive the G1/S transition. mdpi.comeuropeanreview.org
In other cancer cell types, such as gastric cancer cells, this compound has been observed to induce S-phase arrest. nih.gov This suggests that SSA can also interfere with DNA replication, leading to the cessation of cell division. In human breast cancer cells, this compound treatment led to a significant increase in the sub-G1 population, which is indicative of apoptotic cells. worldscientific.com
Table 3: Cell Cycle Modulation by this compound in Preclinical Models
| Cell Line/Model | Cancer/Cell Type | Effect on Cell Cycle |
| Gastric Cancer Cells (AGS, HGC-27, MKN-28) | Gastric Cancer | S-phase arrest. nih.gov |
| Prostate Cancer Cells (PC3) | Prostate Cancer | G1-phase blockade. frontiersin.org |
| Activated T cells | Immune Cells | G0/G1 phase arrest. nju.edu.cn |
| Human Breast Cancer Cells (MDA-MB-231, MCF-7) | Breast Cancer | Increase in sub-G1 population. worldscientific.com |
| Anaplastic Thyroid Cancer Cells | Thyroid Cancer | G1-phase arrest. europeanreview.org |
Anti-Proliferative and Anti-Migratory Effects of this compound
Inhibition of Cell Proliferation in Various Preclinical Cancer Cell Lines
This compound has been shown to significantly inhibit the proliferation of a diverse range of human cancer cell lines in a dose-dependent manner. researchgate.netfrontiersin.org This anti-proliferative activity has been observed in prostate cancer, neuroblastoma, liver cancer, cervical cancer, and triple-negative breast cancer cells.
In prostate cancer, SSA treatment effectively curbed the proliferative abilities of PC3 cells, with a calculated half-inhibitory concentration (IC50) of 25.38 μM. frontiersin.org Similarly, in human neuroblastoma SK-N-AS cells, SSA demonstrated inhibitory effects with IC50 values of 14.14 μM at 24 hours and 12.41 μM at 48 hours. nih.gov
Studies on liver cancer have also highlighted the anti-proliferative capacity of SSA. For instance, Saikosaponin D (SSD), a related compound, was found to have a concentration-dependent anti-proliferative effect on HepG2 cells. tandfonline.comnih.gov While direct data for SSA on HepG2 proliferation was limited in the provided search results, the activity of related saikosaponins suggests a class effect.
In the context of cervical cancer, SSA has been shown to induce cell death and alter the morphology of HeLa cells in a dose-dependent fashion, indicating a clear inhibition of proliferation. nih.gov
Furthermore, extensive research on triple-negative breast cancer (TNBC) has demonstrated SSA's potent anti-proliferative properties. frontiersin.orgresearchgate.net It significantly suppressed the proliferation of SUM159PT and MDA-MB-231 TNBC cell lines. frontiersin.orgresearchgate.net Another study confirmed these findings, showing that SSA reduced the proliferation and colony formation of SUM149 and MDA-MB-231 cells, with IC50 values for MDA-MB-231 cells being 18.26 μM at 24 hours and 16.26 μM at 48 hours. nih.govnih.gov
Suppression of Cell Migration
In addition to its anti-proliferative effects, this compound has been found to suppress the migration of cancer cells. researchgate.nettandfonline.com In prostate cancer PC3 cells, SSA inhibited migratory ability in a dose-dependent manner as demonstrated by wound healing and Transwell assays. frontiersin.org Similarly, in human neuroblastoma SK-N-AS cells, SSA was shown to inhibit cell migration. nih.gov
Research on triple-negative breast cancer cells has also confirmed the anti-migratory properties of SSA. nih.govnih.gov It effectively inhibited the migration of TNBC cells, a crucial step in the metastatic cascade. nih.govnih.gov
Signaling Pathway Modulation in Cancer Models by this compound
The anti-cancer effects of this compound are underpinned by its ability to modulate several key signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway Inhibition
A significant body of evidence points to the inhibition of the PI3K/AKT/mTOR signaling pathway as a central mechanism of this compound's action. nih.govresearchgate.net This pathway is a critical regulator of cell proliferation, survival, and growth, and its overactivation is a common feature of many cancers. mdpi.com
In triple-negative breast cancer, SSA has been shown to inhibit the PI3K/Akt signaling pathway. frontiersin.orgfrontiersin.orgresearchgate.net This inhibition was associated with increased production of reactive oxygen species (ROS) and the induction of cellular senescence. frontiersin.orgresearchgate.net Further studies in TNBC confirmed that SSA inactivates the Akt/mTOR signaling pathway. nih.govfrontiersin.org
The inhibitory effect of SSA on the PI3K/AKT pathway is not limited to breast cancer. In cervical cancer HeLa cells, SSA was found to restrain the PI3K/AKT signaling pathway, contributing to its apoptotic effects. nih.gov Similarly, in gastric cancer, SSA was shown to suppress the PI3K/AKT/mTOR pathway, leading to apoptosis. nih.govresearchgate.net The anti-tumor effects of SSA in human osteosarcoma MG-63 cells have also been linked to the inactivation of the PI3K/AKT signaling pathway. longdom.org
MAPK Signaling Pathway Regulation (e.g., ERK, JNK)
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes key components such as ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase).
In gastric cancer models, network pharmacology studies have indicated that SSA's anti-cancer mechanisms involve the modulation of the MAPK signaling pathway. nih.gov In other contexts, SSA has been shown to inhibit the MAPK pathway by downregulating the phosphorylation of p38 MAPK, JNK, and ERK. nih.gov Specifically, in acute myeloid leukemia (AML) cells, SSA was found to activate the ERS-mediated p-JNK signaling pathway to induce apoptosis. nih.govresearchgate.net
RAS Signaling Pathway Modulation
The RAS signaling pathway is another critical regulator of cell growth and proliferation that is frequently mutated in cancer. Emerging evidence suggests that this compound can also modulate this pathway. Network pharmacology analysis in gastric cancer has identified the RAS signaling pathway as one of the potential underlying mechanisms through which SSA exerts its anti-cancer effects. nih.gov Further research is needed to fully elucidate the direct interactions and consequences of SSA on the components of the RAS pathway.
EGFR Signaling Pathway Inhibition
Research indicates that this compound can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival in many cancers. nih.govfrontiersin.org In pancreatic cancer cell lines, SSA treatment led to a decrease in the phosphorylation of EGFR, as well as downstream signaling molecules like PI3K and Akt. nih.gov Molecular docking studies further suggest that SSA may directly bind to EGFR, potentially blocking its activation. nih.gov This inhibition of the EGFR/PI3K/Akt pathway is associated with reduced proliferation and increased apoptosis of pancreatic cancer cells. nih.gov
VEGFR2-Mediated Angiogenesis Inhibition
This compound has been shown to suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. frontiersin.orgfrontiersin.orgnih.gov Studies have demonstrated that SSA can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). frontiersin.orgnih.gov The anti-angiogenic effect of SSA is attributed to its ability to suppress the phosphorylation of VEGFR2 and its downstream protein kinases, including PLCγ1, FAK, Src, and Akt. frontiersin.orgfrontiersin.orgnih.gov In vivo models using chick embryo chorioallantoic membranes and Matrigel plugs have confirmed SSA's ability to inhibit angiogenesis. frontiersin.orgnih.gov Furthermore, in animal models of breast and colorectal cancer, SSA was found to inhibit tumor growth by suppressing tumor angiogenesis. frontiersin.orgfrontiersin.orgnih.gov
JNK Signaling Pathway Activation (e.g., in Acute Myeloid Leukemia)
In the context of acute myeloid leukemia (AML), this compound has been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) pathway. nih.govtandfonline.comresearchgate.net This activation is linked to the induction of endoplasmic reticulum (ER) stress. nih.govtandfonline.comresearchgate.net Treatment of AML cell lines with SSA resulted in a dose-dependent increase in the phosphorylation of JNK. nih.gov This activation of the ERS-mediated p-JNK signaling pathway ultimately leads to apoptosis in AML cells. nih.govtandfonline.comresearchgate.net The pro-apoptotic effect can be reversed by inhibitors of the JNK pathway, confirming its critical role. nih.gov
Impact on TNF-α and NF-κB Pathways in Cancer Contexts
This compound has been shown to modulate the tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling pathways in cancer cells. While TNF-α can have anti-tumor effects, it can also activate NF-κB, which promotes cancer cell survival, proliferation, and invasion. nih.gov Saikosaponin D (SSd), a related compound, has been shown to potentiate the cytotoxic effects of TNF-α by inhibiting TNF-α-induced NF-κB activation. nih.govmdpi.com This is achieved by preventing the degradation of IκBα, an inhibitor of NF-κB, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov By downregulating NF-κB-dependent genes involved in anti-apoptosis (e.g., Bcl-2, survivin), proliferation (e.g., c-myc), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF), SSd enhances TNF-α-mediated apoptosis and blocks cancer cell invasion and angiogenesis. nih.gov Similarly, this compound has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway in macrophage cell lines. nih.gov
Molecular Target Identification in this compound Cancer Research
Network Pharmacology and Molecular Docking Approaches for Target Identification
Network pharmacology and molecular docking have been instrumental in identifying potential molecular targets of this compound in various cancers. These computational approaches help to elucidate the multi-targeted nature of SSA's anti-cancer effects. doaj.orgnih.govnih.gov
In prostate cancer, network pharmacology studies have identified several key targets for SSA, including BCL2 apoptosis regulator (BCL2), estrogen receptor 1 (ESR1), hypoxia-inducible factor 1 subunit alpha (HIF1A), and signal transducer and activator of transcription 3 (STAT3). doaj.orgnih.govfrontiersin.org Molecular docking analyses have confirmed that SSA can stably bind to these targets. doaj.orgnih.gov
Similarly, in gastric cancer research, network pharmacology has pointed to STAT3, MYC, and SRC as pivotal target genes for SSA, with molecular docking showing a high affinity of SSA for these targets. nih.gov Other identified potential targets through these methods include AKT1, HSP90AA1, NFKB1, and HSP90AB1. These findings highlight the ability of this compound to interact with a network of proteins involved in key cancer-related pathways.
Table 1: Identified Molecular Targets of this compound in Cancer Research
| Target | Cancer Type(s) | Method of Identification |
| BCL2 | Prostate Cancer | Network Pharmacology, Molecular Docking |
| ESR1 | Prostate Cancer | Network Pharmacology, Molecular Docking |
| HIF1A | Prostate Cancer | Network Pharmacology, Molecular Docking |
| STAT3 | Prostate Cancer, Gastric Cancer | Network Pharmacology, Molecular Docking |
| MYC | Gastric Cancer | Network Pharmacology, Molecular Docking |
| SRC | Gastric Cancer | Network Pharmacology, Molecular Docking |
| AKT1 | General Cancer | Network Pharmacology |
| HSP90AA1 | General Cancer | Network Pharmacology |
| NFKB1 | General Cancer | Network Pharmacology |
| HSP90AB1 | General Cancer | Network Pharmacology |
Sensitization of Cancer Cells to Chemotherapeutic Agents via this compound
A significant aspect of this compound's potential in cancer therapy is its ability to sensitize cancer cells to conventional chemotherapeutic agents, thereby potentially overcoming multidrug resistance (MDR). core.ac.ukresearchgate.net
Studies have shown that both this compound and the related Saikosaponin D can enhance the cytotoxicity of cisplatin (B142131) in various cancer cell lines, including cervical, ovarian, and non-small cell lung cancer. researchgate.netnih.gov This chemosensitization effect is associated with an increase in reactive oxygen species (ROS) accumulation and the induction of apoptosis through the activation of the caspase pathway. researchgate.net The use of ROS scavengers can suppress the enhanced cytotoxicity, indicating a key role for ROS-mediated apoptosis in this process. researchgate.net
Furthermore, this compound has been found to reverse P-glycoprotein (P-gp)-mediated MDR in cancer cells that overexpress this drug efflux pump. core.ac.uk By increasing the intracellular retention of chemotherapeutic drugs like doxorubicin, vincristine, and paclitaxel, this compound can restore their effectiveness in resistant cancer cells. core.ac.uk
Induction of Reactive Oxygen Species (ROS) in Cancer Models
This compound has been shown to function as a pro-oxidant in various cancer cell lines, leading to an increase in intracellular reactive oxygen species (ROS). nih.gov This elevation in ROS is a key mechanism contributing to its anti-cancer effects. nih.govmdpi.com
In gastric cancer cells (AGS and MKN-74), treatment with this compound resulted in a 3.5 to 4-fold increase in DCFDA fluorescence, a measure of ROS production, after 16 hours. mdpi.com This accumulation of ROS is suggested to induce endoplasmic reticulum (ER) stress and subsequent cell death. mdpi.com The combination of this compound with cisplatin, a chemotherapeutic drug, has been observed to induce apoptotic cell death through the release of ROS. mdpi.com
Studies across multiple human cancer cell lines, including cervical (HeLa, Siha), ovarian (SKOV3), and non-small cell lung cancer (A549), have demonstrated that this compound induces ROS accumulation. nih.gov This effect is not limited to this compound alone; in combination with cisplatin, it potentiates ROS induction, suggesting a synergistic effect in enhancing cellular oxidative stress. nih.gov The modulation of the cellular redox status by saikosaponins appears to be a common mechanism in the cancer cells tested. nih.govresearchgate.net
Furthermore, in triple-negative breast cancer (TNBC) cells, this compound treatment led to a notable increase in ROS levels. frontiersin.orgfrontiersin.org This ROS production is linked to the induction of cellular senescence and cell cycle arrest, key components of its anti-tumor activity. frontiersin.orgnih.gov The inhibition of the PI3K/Akt signaling pathway by this compound in these cells is also associated with this ROS-mediated response. frontiersin.orgnih.gov
Table 1: Effect of this compound on ROS Production in Cancer Cell Lines
| Cell Line | Cancer Type | Observation | Reference |
|---|---|---|---|
| AGS, MKN-74 | Gastric Cancer | 3.5-4 fold increase in DCFDA fluorescence | mdpi.com |
| HeLa, Siha | Cervical Cancer | Induction of ROS accumulation | nih.gov |
| SKOV3 | Ovarian Cancer | Induction of ROS accumulation | nih.gov |
| A549 | Non-small cell lung cancer | Induction of ROS accumulation | nih.gov |
| SUM159PT, MDA-MB-231 | Triple-negative breast cancer | Remarkable increase in ROS levels | frontiersin.orgfrontiersin.org |
Cellular Senescence Induction
A growing body of evidence indicates that this compound can induce cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. frontiersin.orgnih.gov This has been identified as a significant mechanism for its anti-cancer properties. frontiersin.orgnih.gov
In triple-negative breast cancer (TNBC) cell lines, specifically SUM159PT and MDA-MB-231, this compound treatment was found to suppress proliferation and trigger cell cycle arrest. frontiersin.orgfrontiersin.org Network analysis predicted, and subsequent experiments confirmed, that cellular senescence was a key biological process instigated by this compound. frontiersin.orgnih.gov This was evidenced by increased senescence-associated β-galactosidase (SA-β-gal) activity. frontiersin.orgresearchgate.net
The induction of senescence by this compound in TNBC cells is closely linked to several molecular events. It is associated with an increase in the production of reactive oxygen species (ROS) and the development of a senescence-associated secretory phenotype (SASP). frontiersin.orgnih.gov Furthermore, this process involves the accumulation of p53 and p21, which are critical regulators of cell cycle arrest. frontiersin.orgnih.gov The inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is also a key component of this compound-induced senescence. frontiersin.orgnih.gov In vivo studies using xenograft models have corroborated these findings, showing that this compound inhibits tumor growth and is associated with biomarkers of cellular senescence. frontiersin.orgresearchgate.net
Table 2: Research Findings on this compound-Induced Cellular Senescence in TNBC
| Cell Lines | Key Findings | Associated Molecular Events | Reference |
|---|---|---|---|
| SUM159PT, MDA-MB-231 | Suppressed proliferation and triggered cell cycle arrest. | Increased ROS production, SASP, p53 and p21 accumulation, restricted PI3K/Akt signaling. | frontiersin.orgnih.gov |
| SUM159PT, MDA-MB-231 | Induced cellular senescence. | Activated biomarkers of cellular senescence and decreased expression of p-Akt and p-PI3K in vivo. | frontiersin.orgresearchgate.net |
Immunomodulatory and Anti-Inflammatory Mechanisms of this compound
This compound demonstrates significant immunomodulatory and anti-inflammatory activities by targeting key signaling pathways and mediators of the inflammatory response.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Preclinical studies have consistently shown that this compound can effectively suppress the production of major pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound markedly inhibited the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net This inhibitory effect was observed to be dose-dependent. researchgate.net
Similar effects have been noted in other models. In hypertrophied 3T3-L1 adipocytes, this compound was shown to inhibit these same pro-inflammatory cytokines. jst.go.jp In a sepsis model in rats, this compound administration suppressed the increased levels of TNF-α and IL-6 in ileal tissues. nih.gov Furthermore, in a model of irinotecan-induced intestinal mucositis, the related compound Saikosaponin D also demonstrated the ability to inhibit the production of IL-6, TNF-α, and IL-1β. nih.gov The mechanism often involves the inhibition of the NF-κB signaling pathway. nih.govjst.go.jp
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Model System | Cytokines Inhibited | Key Findings | Reference |
|---|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 | Marked, dose-dependent inhibition of expression. | nih.govnih.govresearchgate.net |
| Hypertrophied 3T3-L1 adipocytes | TNF-α, IL-1β, IL-6 | Inhibition of pro-inflammatory cytokines. | jst.go.jp |
| Rat model of sepsis | TNF-α, IL-6 | Suppression of increased levels in ileal tissues. | nih.gov |
| Irinotecan-induced intestinal mucositis (Saikosaponin D) | IL-6, TNF-α, IL-1β | Inhibition of proinflammatory cytokine production. | nih.gov |
Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)
In addition to suppressing pro-inflammatory cytokines, this compound has been found to enhance the production of the anti-inflammatory cytokine, interleukin-10 (IL-10). In LPS-stimulated RAW 264.7 macrophages, this compound significantly upregulated the expression of IL-10 at both the mRNA and protein levels. nih.gov However, another study using a similar model did not observe a significant effect of this compound on IL-10 production. researchgate.net The related compound, Saikosaponin D, has also been shown to elevate mRNA levels of IL-10 in a mouse model of ulcerative colitis and upregulate IL-10 expression in an in vitro model of inflammation. spandidos-publications.comdovepress.com
Regulation of Reactive Oxygen Species (ROS) Production in Inflammatory Responses
This compound also plays a role in modulating ROS production within the context of inflammation. While it can induce ROS in cancer cells, in inflammatory settings, its effects appear to be more regulatory. Saikosaponin D, a closely related compound, has been shown to reduce oxidative stress in a model of irinotecan-induced intestinal injury by modulating antioxidant enzyme activities and suppressing lipid peroxidation. nih.gov In a study on liver fibrosis, Saikosaponin D was found to alleviate the condition by negatively regulating the ROS/NLRP3 inflammasome pathway. nih.govfrontiersin.org It was observed that in a CCl4-induced liver fibrosis model, mitochondrial ROS expression was upregulated, and Saikosaponin D intervention led to a decrease in ROS expression. frontiersin.org
Interference with MAPK Signaling Pathway Activation (p38 MAPK, c-JNK, ERK)
A key mechanism underlying the anti-inflammatory and immunomodulatory effects of this compound is its ability to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In LPS-stimulated RAW 264.7 cells, this compound was shown to inhibit the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (c-JNK), and extracellular signal-regulated kinase (ERK). nih.govnih.gov This downregulation of MAPK activation contributes to its anti-inflammatory activity. nih.gov
In other cell types, the effects on the MAPK pathway have also been observed. In 3T3-L1 adipocytes, this compound decreased the phosphorylation of ERK and p38 in a dose-dependent manner, though it did not have a significant effect on JNK phosphorylation. mdpi.com In human umbilical vein endothelial cells (HUVECs), saikosaponin was found to inhibit injury by suppressing the ERK1/2 and p38 MAPK signaling pathways. spandidos-publications.com Furthermore, in HaCaT keratinocytes, this compound was observed to inhibit TNF-α-induced phosphorylation of ERK1/2, JNK, and p38 kinase. mdpi.com
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cisplatin |
| Saikosaponin D |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Tumor necrosis factor-alpha (TNF-α) |
| p53 |
| p21 |
| p-Akt |
| p-PI3K |
| p38 MAPK |
| c-JNK |
Inhibition of NF-κB Signaling Pathway Activity
This compound (SSa) has demonstrated significant anti-inflammatory activity by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.com In preclinical models, SSa inhibits the activation of the NF-κB pathway, a crucial regulator of inflammatory responses. oncotarget.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. chemfaces.com By stabilizing IκBα, SSa effectively holds the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. chemfaces.com
Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that SSa significantly suppresses the phosphorylation of both IκBα and p65, leading to a reduction in NF-κB luciferase activity. chemfaces.comnih.gov This action consequently decreases the production of various inflammatory mediators. chemfaces.com The inhibitory effect of SSa on NF-κB is a key mechanism underlying its broad anti-inflammatory properties observed in various preclinical settings. tandfonline.com For instance, in models of influenza A virus infection, the downregulation of NF-κB signaling by SSa is a primary contributor to its antiviral activity. nih.govresearchgate.netnih.gov Furthermore, in the context of osteoclastogenesis, SSa's ability to suppress NF-κB activation is fundamental to its inhibition of osteoclast formation. nih.govnih.gov
| Model System | Key Findings | Reference |
| LPS-stimulated RAW 264.7 cells | Inhibited IκBα and p65 phosphorylation, reduced NF-κB luciferase activity. | chemfaces.comnih.gov |
| Influenza A virus-infected A549 cells | Downregulated NF-κB signaling. | nih.govresearchgate.netnih.gov |
| RANKL-induced osteoclastogenesis | Suppressed NF-κB activation. | nih.govnih.gov |
Modulation of Inflammatory Cell Recruitment (e.g., Neutrophils, Monocytes)
This compound has been shown to modulate the recruitment of inflammatory cells, particularly neutrophils and monocytes, to sites of inflammation. nih.govnih.gov This immunomodulatory effect is a critical aspect of its anti-inflammatory action. In a preclinical model of influenza A virus infection in mice, administration of SSa led to a selective reduction in the recruitment of neutrophils and monocytes to the lungs. nih.govresearchgate.netnih.gov This attenuation of immune cell influx is significant because an excessive accumulation of these cells contributes to the lung pathology associated with severe influenza infections. nih.gov
Neutrophils are among the first responders to sites of injury or infection, and their recruitment is a hallmark of acute inflammation. smw.ch They, in turn, release factors that attract monocytes, which then differentiate into macrophages. d-nb.info While this process is essential for clearing pathogens, if unregulated, it can lead to tissue damage. smw.ch SSa's ability to dampen the recruitment of these cells suggests it can help control the intensity of the inflammatory response. The mechanism behind this is linked to its inhibition of pro-inflammatory cytokine and chemokine production, which are the signaling molecules that direct immune cell migration. nih.govoncotarget.com By downregulating these signals, SSa effectively reduces the influx of neutrophils and monocytes, thereby mitigating inflammation-driven tissue injury. nih.gov
| Cell Type | Effect of this compound | Context | Reference |
| Neutrophils | Attenuated recruitment | Influenza A virus-induced lung inflammation | nih.govnih.gov |
| Monocytes | Attenuated recruitment | Influenza A virus-induced lung inflammation | nih.govnih.gov |
Suppression of Osteoclastogenesis through NF-κB and MAPK Pathways
This compound has been found to inhibit osteoclastogenesis, the process of osteoclast formation, which is critical for bone resorption. This inhibitory effect is mediated through the suppression of both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov In in vitro studies using bone marrow monocytes (BMMs), SSa markedly inhibited the differentiation of these precursor cells into mature, multinucleated osteoclasts in a dose-dependent manner. nih.govnih.gov
| Signaling Pathway | Effect of this compound | Key Downstream Targets | Reference |
| NF-κB | Inhibition of IκBα and p65 phosphorylation | NFATc1, c-fos | chemfaces.comnih.gov |
| MAPK | Inhibition of p38, ERK, and JNK phosphorylation | NFATc1, c-fos | chemfaces.comnih.gov |
Antiviral Research on this compound
Inhibition of Viral Replication (e.g., Influenza A Virus)
This compound has demonstrated notable antiviral activity, particularly against the influenza A virus (IAV). nih.govnih.govoncotarget.com In vitro studies have shown that SSa can attenuate the replication of several different strains of influenza A virus, including a highly pathogenic H5N1 strain, in human alveolar epithelial A549 cells. nih.govresearchgate.netnih.gov This inhibitory effect on viral replication is a key component of its therapeutic potential in treating influenza infections. nih.gov
The antiviral activity of SSa is not limited to cell culture models. In a preclinical in vivo model using C57BL/6 mice infected with a lethal dose of the H1N1 PR8 strain of influenza A, SSa administration was shown to attenuate viral replication in the lungs. nih.govnih.gov This reduction in viral load was associated with improved outcomes in the infected mice. nih.gov The ability of SSa to inhibit the replication of multiple IAV strains suggests a broad-spectrum anti-influenza activity. nih.govmntrc.in
Mechanisms of Antiviral Action (e.g., NF-κB signaling, Caspase 3-dependent nuclear export)
The antiviral mechanism of this compound against influenza A virus involves a dual action of targeting host cellular pathways that the virus hijacks for its own replication. nih.gov One of the primary mechanisms is the downregulation of NF-κB signaling. nih.govresearchgate.netnih.gov The influenza virus is known to appropriate the host's NF-κB signaling pathway to enhance its own replication efficiency. nih.gov By inhibiting NF-κB activation, SSa interferes with this process, thereby suppressing viral propagation. nih.govoncotarget.com
Another significant mechanism is the inhibition of caspase 3-dependent nuclear export of the viral ribonucleoprotein (vRNP) complex. nih.govresearchgate.netnih.gov The export of newly synthesized vRNPs from the nucleus to the cytoplasm is an essential step in the viral life cycle for the assembly of new virions. Pharmacological inhibition of NF-κB signaling is known to decrease IAV replication in part by suppressing this caspase-mediated vRNP nuclear export. nih.govoncotarget.com Studies have shown that SSa treatment decreases the nuclear translocation of the influenza virus nucleoprotein (NP), a key component of the vRNP complex, and inhibits the cleavage of PARP, a substrate for caspase 3. nih.govresearchgate.net This indicates that SSa's antiviral action is, at least in part, mediated by interfering with this crucial nuclear export step. nih.gov
Neurobiological and Behavioral Research Mechanisms of this compound
This compound has been investigated for its neuroprotective and antidepressant-like effects in various preclinical models. Research suggests that its mechanisms of action in the central nervous system involve the modulation of key signaling pathways and neurotransmitter systems. frontiersin.orgnih.gov
In a rat model of post-stroke depression, SSa administration was found to ameliorate depressive-like behaviors. nih.gov This was associated with the inhibition of neuronal apoptosis in the hippocampus. nih.gov Mechanistically, SSa was shown to increase the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cyclic AMP-responsive element-binding protein (p-CREB). nih.gov The p-CREB/BDNF pathway is crucial for neuronal survival, plasticity, and function, and its upregulation by SSa likely contributes to its antidepressant and neuroprotective effects. nih.gov Furthermore, SSa was observed to increase the level of the anti-apoptotic protein Bcl-2 and decrease the levels of the pro-apoptotic proteins Bax and Caspase-3 in the hippocampus. nih.gov
In other studies focusing on depression models induced by chronic unpredictable mild stress (CUMS), SSa demonstrated significant antidepressant-like effects. frontiersin.org These effects were linked to its ability to inhibit the TLR4/NF-κB signaling pathway and upregulate BDNF expression. frontiersin.org SSa was also found to normalize the levels of neurotransmitters such as serotonin (B10506) (5-HT) and dopamine (B1211576) (DA), and suppress the production of neuroinflammatory cytokines. frontiersin.org Additionally, SSa has been reported to possess antiepileptic activity by inhibiting NMDA receptor currents and persistent sodium currents in hippocampal neurons. plos.org
| Research Area | Model | Key Mechanistic Findings | Reference |
| Post-Stroke Depression | Rat model (MCAO + CUMS) | Increased p-CREB/BDNF pathway activity, inhibited hippocampal neuronal apoptosis. | nih.gov |
| Depression | Mouse model (CUMS) | Inhibited TLR4/NF-κB signaling, upregulated BDNF, normalized neurotransmitter levels. | frontiersin.org |
| Epilepsy | Hippocampal neuronal culture | Inhibited NMDA receptor current and persistent sodium current. | plos.org |
Modulation of Neurotransmitters and Neural Pathways (e.g., Monoamine Neurotransmitters, NMDA receptor current, persistent sodium current)
This compound has been shown to influence neurotransmitter systems and neural pathways implicated in neurological and psychiatric conditions. In a mouse model of depression induced by reserpine, administration of this compound led to elevated levels of monoamine neurotransmitters in the blood. plos.org The monoamine hypothesis of depression suggests that a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine is a key factor in the development of depressive symptoms. plos.org this compound's ability to increase these neurotransmitter levels points to a potential mechanism for its antidepressant-like effects. nih.govplos.org
Furthermore, electrophysiological studies have revealed that this compound can directly modulate ion channels involved in neuronal excitability. Specifically, it has been found to inhibit the N-methyl-D-aspartate (NMDA) receptor current and the persistent sodium current (INaP). nih.govplos.orgresearchgate.net The NMDA receptor is a crucial component of excitatory synaptic transmission, and its overactivation can lead to neuronal damage. nih.gov The persistent sodium current contributes to setting the resting membrane potential and can enhance neuronal firing. By inhibiting these currents, this compound may exert a neuroprotective and anticonvulsant effect. nih.govplos.orgdovepress.com In hippocampal neuronal culture models of acquired epilepsy and status epilepticus, this compound effectively terminated spontaneous recurrent epileptiform discharges in a concentration-dependent manner. plos.org
| Neural Target | Observed Effect of this compound | Preclinical Model | Potential Implication |
| Monoamine Neurotransmitters | Elevated levels in blood plos.org | Reserpine-induced depression in mice plos.org | Antidepressant-like effects plos.org |
| NMDA Receptor Current | Inhibition nih.govplos.orgresearchgate.net | Hippocampal neuronal cultures nih.govplos.org | Neuroprotection, anticonvulsant activity nih.gov |
| Persistent Sodium Current (INaP) | Inhibition nih.govplos.orgresearchgate.net | Cultured hippocampal neurons plos.org | Anticonvulsant activity plos.org |
Regulation of Gut Microbiota in Neurological Models
The gut-brain axis, a bidirectional communication system between the gut microbiota and the central nervous system, is increasingly recognized as a key player in neurological health and disease. mdpi.com Preclinical studies suggest that this compound can modulate the composition of the gut microbiota, which may contribute to its neurological effects. plos.org
Another study in a rat model of severe acute pancreatitis, a condition associated with systemic inflammation that can impact the brain, found that this compound intervention improved the gut microbiota composition by increasing the relative abundance of Lactobacillus and Prevotella species. nih.govnih.gov Fecal microbiota transplantation from this compound-treated rats to the pancreatitis model rats produced similar beneficial effects, suggesting that the gut microbiota plays a significant role in mediating the therapeutic actions of this compound. nih.gov
| Preclinical Model | Key Changes in Gut Microbiota | Associated Outcome |
| Reserpine-induced depression (mice) plos.org | Increased overall abundance, decreased Firmicutes, increased Verrucomicrobia plos.org | Alleviation of depressive-like behavior plos.org |
| Severe acute pancreatitis (rats) nih.govnih.gov | Increased relative abundance of Lactobacillus and Prevotella nih.gov | Attenuation of pancreatitis lesions and inflammation nih.gov |
Impact on Inflammation and Oxidative Stress in Brain Regions (e.g., Hippocampus)
Neuroinflammation and oxidative stress are common pathological features in a variety of neurological disorders. nih.gov this compound has demonstrated potent anti-inflammatory and antioxidant properties in preclinical models, particularly within the hippocampus, a brain region crucial for learning, memory, and mood regulation. nih.govplos.org
In a mouse model of chronic unpredictable mild stress-induced depression, this compound treatment significantly suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the hippocampus. nih.gov It also enhanced the activity of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative damage. nih.gov Similarly, in a reserpine-induced depression model, this compound was found to inhibit inflammation and oxidative stress in the hippocampus. plos.orgresearchgate.net
Mechanistically, this compound's anti-inflammatory and antioxidant effects appear to be mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov TLR4 is a key receptor involved in initiating inflammatory responses, and its downstream signaling through NF-κB leads to the production of inflammatory mediators. nih.goveuropeanreview.org By inhibiting this pathway, this compound can effectively dampen neuroinflammation. nih.gov
| Preclinical Model | Key Anti-inflammatory & Antioxidant Effects in the Hippocampus |
| Chronic unpredictable mild stress (mice) nih.gov | Decreased TNF-α, IL-1β, IL-6; Increased SOD, CAT; Decreased ROS, MDA nih.gov |
| Reserpine-induced depression (mice) plos.orgresearchgate.net | Suppressed inflammatory factors; Reduced oxidative stress plos.org |
| Cerebral ischemia (rats) researchgate.net | Inhibited neuronal apoptosis and inflammation researchgate.net |
Interaction with Specific Receptors (e.g., 5-hydroxytryptamine 2C (5-HT2C) receptor agonistic activity)
This compound has been identified as an agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor. researchgate.netcjnmcpu.com The 5-HT2C receptor, a subtype of serotonin receptor, is involved in the regulation of appetite and mood. researchgate.netresearchgate.net Agonism of this receptor is a therapeutic strategy for the treatment of obesity. researchgate.netcjnmcpu.com
In vitro studies have shown that this compound exhibits clear agonistic activity on the 5-HT2C receptor, with an EC50 value of 21.08 ± 0.33 μmol·L⁻¹. researchgate.netcjnmcpu.com This agonistic activity has been linked to its potential anti-obesity effects. In vivo studies in rats demonstrated that this compound could reduce food intake and weight gain. researchgate.netcjnmcpu.com The structure-activity relationship of saikosaponins suggests that the intramolecular ether bond between C-13 and C-28 and the number of sugar moieties at the C-3 position are important for 5-HT2C receptor agonistic activity. cjnmcpu.com
| Receptor | Activity of this compound | In Vitro Finding | In Vivo Finding (Rats) |
| 5-hydroxytryptamine 2C (5-HT2C) | Agonist researchgate.netcjnmcpu.com | EC50 value of 21.08 ± 0.33 μmol·L⁻¹ researchgate.netcjnmcpu.com | Reduced food intake and weight gain researchgate.netcjnmcpu.com |
Antagonism of Transient Receptor Potential A1 (TRPA1) Channel
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a significant role in sensing a variety of chemical irritants and is implicated in neuropathic pain. nih.gov Research has identified saikosaponins, including this compound, as antagonists of the TRPA1 channel. nih.govcaymanchem.com
In vitro experiments using HEK293 cells expressing human TRPA1, saikosaponins were found to potently inhibit the activation of the channel induced by agonists like allyl isothiocyanate (AITC) and polygodial. nih.govcaymanchem.com Molecular docking studies suggest that saikosaponins bind to a hydrophobic pocket in the TRPA1 channel near the Asn855 residue. nih.gov This binding site is significant as a mutation at this position has been linked to enhanced pain perception in humans. nih.gov In vivo studies with Saikosaponin D, a related compound, showed a significant reduction in agonist-induced nociceptive responses and mechanical hypersensitivity in a mouse model of vincristine-induced neuropathic pain. nih.gov These findings suggest that the antagonism of the TRPA1 channel is a key mechanism behind the analgesic properties of saikosaponins. nih.govmdpi.com
Behavioral Modulation in Preclinical Models (e.g., overeating, depressive-like behavior)
The mechanistic actions of this compound translate into observable behavioral changes in preclinical models. As previously mentioned, its modulation of monoamine neurotransmitters, gut microbiota, and neuroinflammation contributes to the alleviation of depressive-like behaviors in mice, as measured by tests such as the forced swimming test, tail suspension test, and sucrose (B13894) preference test. plos.org
In the context of overeating, this compound has been shown to reduce the consumption of highly palatable foods in rat models. frontiersin.orgfrontiersin.orgresearchgate.net This effect is likely mediated, at least in part, by its agonistic activity at the 5-HT2C receptor, which is known to regulate appetite and food intake. researchgate.net Studies have shown that this compound can reduce the self-administration of chocolate and prevent the reinstatement of chocolate-seeking behavior in rats. researchgate.netresearchgate.net It also reduced the intake of palatable cookies in a rat model of overeating at doses that did not cause motor impairment or sedation. frontiersin.orgfrontiersin.org
| Behavioral Model | Observed Effect of this compound | Potential Underlying Mechanism(s) |
| Depressive-like behavior (mice) plos.org | Alleviation of symptoms (e.g., increased mobility in forced swim test) plos.org | Modulation of monoamine neurotransmitters, gut microbiota, and neuroinflammation plos.org |
| Overeating (rats) frontiersin.orgfrontiersin.org | Reduced consumption of palatable food frontiersin.orgfrontiersin.orgresearchgate.net | 5-HT2C receptor agonism researchgate.net |
Metabolic Regulatory Mechanisms of this compound
Beyond its effects on the central nervous system, this compound and related saikosaponins exhibit significant metabolic regulatory properties. These effects are often intertwined with their anti-inflammatory and antioxidant actions.
Studies have shown that saikosaponins can influence lipid metabolism. researchgate.net For instance, Saikosaponin D has been found to improve lipid homeostasis by activating peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net The activation of PPARα promotes fatty acid oxidation and simultaneously inhibits fatty acid synthesis by inducing INSIG1/2 expression, which in turn suppresses the maturation of sterol regulatory element-binding protein 1c (SREBP1c). researchgate.net
In the context of obesity-induced insulin (B600854) resistance, this compound has been shown to have beneficial effects. In a high-fat diet mouse model, this compound treatment improved insulin sensitivity and reduced liver lipid accumulation. jst.go.jp This was associated with the suppression of inflammation, indicated by reduced levels of NF-κB and pro-inflammatory cytokines like TNF-α and IL-6. jst.go.jp Furthermore, this compound was found to modulate pathways related to autophagy, with molecular docking studies indicating a binding affinity for ATG7 and fibroblast growth factor 21 (FGF21), both of which play roles in metabolic regulation. jst.go.jp
Saikosaponins have also been shown to regulate metabolic pathways such as nicotinate (B505614) and nicotinamide (B372718) metabolism, as well as arachidonic acid metabolism, which are linked to their anti-inflammatory effects. nih.gov Metabolomic studies have revealed that saikosaponins can reverse pathological changes in various metabolites, including carbohydrates, amino acids, and bile acids, in models of liver injury. frontiersin.org
| Metabolic Process | Effect of this compound/D | Key Molecular Targets/Pathways |
| Lipid Metabolism | Improved lipid homeostasis researchgate.net | PPARα activation, INSIG/SREBP1c inhibition researchgate.net |
| Insulin Sensitivity | Improved insulin sensitivity jst.go.jp | Reduced NF-κB, TNF-α, IL-6; potential modulation of ATG7, FGF21 jst.go.jp |
| Inflammatory Metabolism | Regulation of metabolic pathways nih.gov | Nicotinate and nicotinamide metabolism, arachidonic acid metabolism nih.gov |
Lipid Metabolism Regulation (e.g., cholesterol efflux, PPAR-γ agonism)
This compound (SSA) has been shown in preclinical studies to regulate lipid metabolism through multiple mechanisms, including the promotion of cholesterol efflux and agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ). In studies using THP-1 macrophages, SSA treatment significantly boosted cholesterol efflux. nih.gov This process was linked to the increased expression of key transport proteins, including ATP-binding cassette transporter A1 (ABCA1) and PPAR-γ. nih.gov
Further mechanistic insights reveal that SSA's anti-inflammatory effects are associated with the activation of the Liver X Receptor α (LXRα). oncotarget.com LXRα is a critical regulator of lipid homeostasis, and its activation by SSA induces the expression of genes involved in cholesterol efflux, such as ABCA1 and ATP-binding cassette transporter G1 (ABCG1). oncotarget.com By activating this LXRα-dependent pathway, SSA promotes the removal of cholesterol from cells, which in turn disrupts the formation of lipid rafts on the cell membrane. oncotarget.com This disruption is significant as it can inhibit the cellular signaling processes that contribute to inflammatory responses. oncotarget.com Additionally, research has identified this compound as a natural PPAR-γ activator, a function that is instrumental in its capacity to ameliorate hyperlipidemia. nih.govresearchgate.net In THP-1 macrophage-derived foam cells, SSA was observed to reduce the uptake of oxidized low-density lipoprotein (ox-LDL) and downregulate the expression of scavenger receptors like CD36. nih.gov
Table 1: Summary of this compound's Effects on Lipid Metabolism Regulation in Preclinical Models
| Mechanism | Key Protein/Receptor | Effect of this compound | Model System | Reference |
|---|---|---|---|---|
| Cholesterol Efflux | ABCA1, ABCG1 | Upregulation/Activation | THP-1 Macrophages, Primary Mouse Macrophages | nih.govoncotarget.com |
| Receptor Agonism | PPAR-γ | Upregulation/Activation | THP-1 Macrophages | nih.govnih.gov |
| Receptor Activation | LXRα | Activation | Primary Mouse Macrophages | oncotarget.com |
Anti-Adipogenic Effects via AMPK and MAPK Signaling Pathways
This compound demonstrates significant anti-adipogenic properties by modulating the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov Adipogenesis, the process where preadipocytes differentiate into mature adipocytes, is a key contributor to fat accumulation. mdpi.com In preclinical studies using 3T3-L1 preadipocytes, SSA was found to significantly inhibit lipid accumulation without affecting cell viability. nih.gov
The inhibitory effects of SSA on adipogenesis are mediated by its influence on crucial signaling cascades. mdpi.com SSA enhances the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase (ACC). mdpi.comfrontiersin.org The activation of AMPK is critical, as it functions as a central energy sensor that promotes catabolic processes like fatty acid oxidation while inhibiting energy-consuming pathways like fatty acid synthesis. mdpi.com Concurrently, SSA suppresses the expression of key adipogenic transcription factors, including PPAR-γ and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govfrontiersin.org
Furthermore, SSA modulates the MAPK pathway by inhibiting the phosphorylation of extracellular-regulated kinase 1/2 (ERK1/2) and p38, though it does not appear to affect c-Jun-N-terminal kinase (JNK). mdpi.com The regulation of these AMPK and MAPK pathways during the early stages of adipocyte differentiation appears to be the primary mechanism for SSA's anti-adipogenic effects. mdpi.comfrontiersin.org
Table 2: Mechanistic Summary of this compound's Anti-Adipogenic Effects
| Signaling Pathway | Target Molecule | Effect of this compound | Outcome | Reference |
|---|---|---|---|---|
| AMPK | AMPK, ACC | Increased Phosphorylation (Activation) | Inhibition of fatty acid synthesis | mdpi.comfrontiersin.org |
| Adipogenic Transcription | PPAR-γ, C/EBPα | Suppressed Expression | Inhibition of adipocyte differentiation | nih.govfrontiersin.org |
| MAPK | ERK1/2, p38 | Inhibited Phosphorylation | Inhibition of adipocyte differentiation | mdpi.com |
Impact on Glucose Metabolism and Insulin Sensitivity in Preclinical Models
Preclinical research, particularly in animal models of obesity, has highlighted the potential of this compound to improve glucose metabolism and enhance insulin sensitivity. jst.go.jpnih.gov In a study involving male C57BL/6 mice fed a high-fat diet (HFD), administration of SSA led to significant metabolic improvements. jst.go.jpnih.gov
The SSA-treated mice exhibited improved fasting and postprandial glucose levels compared to the untreated HFD group. jst.go.jpnih.gov Furthermore, the study reported an improvement in the homeostatic model assessment of insulin resistance (HOMA-IR) index, a key indicator of insulin sensitivity. jst.go.jp The positive changes in fasting glucose and insulin levels suggest that SSA favorably influences both basal and postprandial insulin responses, leading to enhanced glucose tolerance and reduced insulin resistance. jst.go.jp These findings represent the first evidence of SSA's therapeutic potential in the context of glucose tolerance. jst.go.jp The compound was also shown to reduce levels of blood glucose, triglycerides, free fatty acids, and total cholesterol in mice. spandidos-publications.com
Table 3: Effects of this compound on Glucose Metabolism in High-Fat Diet-Induced Obese Mice
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Fasting Glucose | Improved | Enhanced glucose homeostasis | jst.go.jpnih.gov |
| Postprandial Glucose | Improved | Better glucose tolerance | jst.go.jpnih.gov |
| HOMA-IR Index | Improved | Increased insulin sensitivity | jst.go.jpnih.gov |
Modulation of FGF21 and ATG7 Expression in Metabolic Contexts
This compound's metabolic benefits are also linked to its ability to modulate the expression of Fibroblast growth factor 21 (FGF21) and Autophagy-related 7 (ATG7). jst.go.jpnih.gov FGF21 is recognized as a key mediator of fatty acid oxidation and lipid metabolism, while ATG7 is essential for the process of autophagy, which is often dysregulated in obesity. jst.go.jpresearchgate.net
In a preclinical study with high-fat diet-fed mice, administration of SSA resulted in the upregulation of both FGF21 and ATG7 mRNA expression in the liver. jst.go.jpresearchgate.net Computational docking analyses performed in the same study predicted a high binding affinity between SSA and both FGF21 and ATG7, supporting a potential direct interaction. jst.go.jpnih.gov The observed increase in FGF21 expression is thought to contribute to the beneficial effects of SSA on lipid and glucose metabolism. jst.go.jp Simultaneously, the increased expression of ATG7 suggests that SSA may enhance autophagy, a cellular self-cleaning process that can help mitigate metabolic stress associated with obesity. jst.go.jp These findings suggest that SSA's therapeutic potential for obesity-related metabolic complications may be partly attributable to its upregulation of FGF21 and ATG7. jst.go.jpresearchgate.net
Table 4: this compound's Influence on FGF21 and ATG7 Gene Expression
| Gene | Effect of this compound | Associated Function | Model System | Reference |
|---|---|---|---|---|
| FGF21 | Upregulation of mRNA expression | Regulation of fatty acid oxidation and glucose metabolism | High-Fat Diet-Fed Mice | jst.go.jpnih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl-CoA carboxylase (ACC) |
| Atorvastatin |
| ATP-binding cassette transporter A1 (ABCA1) |
| ATP-binding cassette transporter G1 (ABCG1) |
| C/EBPα (CCAAT/enhancer-binding protein alpha) |
| CD36 |
| Cholesterol |
| c-Jun-N-terminal kinase (JNK) |
| ERK1/2 (Extracellular-regulated kinase 1/2) |
| FGF21 (Fibroblast growth factor 21) |
| Glucose |
| LXRα (Liver X Receptor alpha) |
| p38 (mitogen-activated protein kinase) |
| PPAR-γ (Peroxisome proliferator-activated receptor-gamma) |
| This compound |
Structure Activity Relationship Sar Studies of Saikosaponin a
Correlations Between Saikosaponin A Structural Elements and Specific Biological Activities
The biological effects of this compound and its analogs are intricately linked to their chemical structures. Key features, such as the ether bridge, sugar chains, and stereochemistry, play pivotal roles in determining their therapeutic potential.
Influence of 13,28-Epoxy Bridge on Cytotoxicity and Selectivity
The 13,28-epoxy bridge is a defining structural element for the cytotoxicity and selectivity of saikosaponins. nih.govebi.ac.ukmdpi.com Research indicates that this rigid ether linkage in the aglycone is a crucial requirement for their anticancer effects. mdpi.comnih.gov The integrity of this bridge, where the C-28 position can be a methylene, hydroxymethylene, or carbonyl group, is considered important for the compound's ability to selectively target and kill cancer cells. nih.gov Studies comparing saikosaponins with and without this feature demonstrate that the presence of the 13,28-epoxy bridge is a key determinant of their cytotoxic potency against various human cancer cell lines. ebi.ac.uknih.gov Saponins (B1172615) possessing this bridge are noted to be highly haemolytic, an activity that is diminished when the ether ring is cleaved. scispace.com
Role of Intramolecular Ether Bond (C-13 and C-28) in Receptor Agonism
The intramolecular ether bond between the C-13 and C-28 positions is fundamental to the receptor agonistic activity of this compound, particularly concerning the 5-hydroxytryptamine 2C (5-HT2C) receptor. cjnmcpu.comnih.govresearchgate.net Primary SAR studies have established a close relationship between this structural feature and the compound's ability to act as a 5-HT2C receptor agonist. cjnmcpu.comnih.govresearchgate.netbvsalud.org this compound, which possesses this bond, exhibits significant agonistic activity on the 5-HT2C receptor. cjnmcpu.comnih.govresearchgate.net In contrast, compounds lacking this intramolecular ether bond show decreased or no activity, highlighting its critical role in the interaction with this specific receptor. cjnmcpu.com
Significance of Sugar Moieties at C-3 Position for Activity
The type, number, and linkage of sugar moieties attached at the C-3 position of the aglycone are significant factors influencing the biological activity of this compound. ebi.ac.uknih.gov These sugar units are important for both cytotoxicity and receptor agonism. ebi.ac.uknih.govcjnmcpu.com For instance, the 5-HT2C receptor agonistic activity is closely related to the number of sugars at the C-3 position; compounds with one or two sugars show potent activity, whereas those with three sugars exhibit no activity. cjnmcpu.com Similarly, the type of sugar unit is a key requirement for cytotoxicity and selectivity against cancer cells. ebi.ac.ukmdpi.comnih.gov The glycosylation pattern, specifically the disaccharide chain of β-D-glucose and β-D-fucose, is a common feature among active saikosaponins like this compound and Saikosaponin D. nih.govoup.com
Comparison of Anti-inflammatory Activities Across this compound and its Analogs
This compound and its epimer, Saikosaponin D, are the most biologically active saikosaponins and exhibit potent anti-inflammatory properties. mdpi.comnih.gov Both compounds significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced cells by suppressing the activation of the NF-κB signaling pathway. nih.govresearchgate.net Studies have shown that both this compound and Saikosaponin D possess significant anti-inflammatory activities, whereas Saikosaponin C shows less or different effects. nih.govnih.govoup.com For example, in one study, Saikosaponins A and D inhibited protozoa activity by 86% and 72% respectively at a concentration of 0.4 g/L, while Saikosaponin C only achieved 22% inhibition at the same concentration. nih.govoup.com This difference is attributed to structural variations; this compound and D only differ in the stereochemistry at the C-16 hydroxyl group (16β-OH for A and 16α-OH for D), whereas Saikosaponin C lacks a hydroxyl group at C-23 and has a different sugar chain linkage at C-3. nih.govoup.com
| Compound | Inhibitory Activity (IC50 in µM) | Reference |
|---|---|---|
| This compound | Potent Activity | researchgate.net |
| Saikosaponin D | Potent Activity | researchgate.net |
| Dexamethasone (Positive Control) | Comparable to this compound and D | researchgate.net |
| Compound | Agonistic Activity (EC50 in µmol·L-1) | Reference |
|---|---|---|
| This compound | 21.08 ± 0.33 | cjnmcpu.comnih.gov |
SAR Methodological Approaches
The elucidation of the structure-activity relationships of this compound relies on sophisticated analytical techniques to determine the precise chemical structures and correlate them with biological data.
Spectroscopic Analysis in SAR Elucidation
Spectroscopic analysis is a cornerstone for understanding the SAR of this compound. nih.gov Comprehensive spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to establish the exact structures of this compound and its analogs. cjnmcpu.comnih.govresearchgate.net These techniques allow for the precise determination of molecular formulas, the identification of functional groups, and the detailed mapping of proton and carbon frameworks, which are essential for correlating specific structural features with observed biological activities. cjnmcpu.comresearchgate.netspringermedizin.de For instance, NMR and HR-ESI-MS were used to identify degradation products of this compound, providing crucial information for stability studies and method validation. researchgate.net
Advanced Analytical Methodologies for Saikosaponin a Research Quantification and Characterization
Immunochemical and Spectroscopic Detection Methods
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Saikosaponin A
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunoassay method developed for the quantitative determination of this compound (SSA) in various samples. A common approach involves the development of a competitive and indirect ELISA system. In this method, high-titer rabbit polyclonal antibodies (pAbs) are typically raised against a conjugate of SSA and a carrier protein, such as bovine serum albumin (BSA), often prepared using a periodate (B1199274) oxidation method. nih.govcenmed.com
The assay operates on the principle where SSA in the sample competitively inhibits the binding of these rabbit anti-SSA pAbs to a solid-phase coated antigen, such as SSA-ovalbumin (OVA). nih.govcenmed.com The amount of pAbs bound to the well is subsequently detected using a peroxidase-conjugated anti-rabbit IgG as a secondary antibody, with tetramethylbenzidine (TMB) solution serving as the substrate for color development. nih.govcenmed.com
Research Findings and Performance:
Studies have demonstrated the effectiveness of competitive ELISA for SSA quantification. One such method exhibited a measuring range extending from 50 pg/ml to 20 ng/ml of SSA, with a detection limit of 40 pg/ml (5.13 pM). nih.govcenmed.com While highly specific, the antibodies used in some ELISA systems have shown varying degrees of cross-reactivity with other saikosaponins. For instance, a reported cross-reactivity with Saikosaponin C was 12.74%, while cross-reactivities with Saikosaponin D (0.3%), Saikosaponin B1 (2.1%), and Saikosaponin G (0.53%) were considerably lower. nih.govcenmed.com This high specificity and sensitivity make ELISA particularly suitable for analyzing samples where only small quantities of material are available. nih.govcenmed.com
Monoclonal antibodies (MAbs) have also been successfully developed for competitive ELISA, offering enhanced sensitivity compared to traditional methods like High-Performance Liquid Chromatography (HPLC) for saikosaponin detection. cenmed.comnih.govnih.gov These MAb-based ELISA methods enable microanalysis of SSA in diverse samples, including those derived from regenerated plantlets and calli. cenmed.com For example, a competitive ELISA utilizing MAb 3G10 showed broad cross-reactivity with Saikosaponin B2, Saikosaponin C, and Saikosaponin D, and was effective for measuring total saikosaponins within a range of 0.6 µg/ml to 2.3 µg/ml of SSA. ctdbase.org
Table 1: Performance Parameters of a Competitive ELISA for this compound
| Parameter | Value | Reference |
| Measuring Range | 50 pg/ml to 20 ng/ml | nih.govcenmed.com |
| Detection Limit | 40 pg/ml (5.13 pM) | nih.govcenmed.com |
| Cross-reactivity (Saikosaponin C) | 12.74% | nih.govcenmed.com |
| Cross-reactivity (Saikosaponin D) | 0.3% | nih.govcenmed.com |
| Cross-reactivity (Saikosaponin B1) | 2.1% | nih.govcenmed.com |
| Cross-reactivity (Saikosaponin G) | 0.53% | nih.govcenmed.com |
Time-Resolved Fluoroimmunoassay (TRFIA) for this compound
Time-Resolved Fluoroimmunoassay (TRFIA) represents an ultrasensitive analytical technique that utilizes lanthanide elements, such as Europium (Eu3+), and their chelates as fluorescent labels. americanelements.comsigmaaldrich.comuni.lursc.orgontosight.ai This method offers distinct advantages, including high sensitivity, convenience, and rapidity, particularly in the analysis of crude drugs. americanelements.comwikidata.org
A competitive TRFIA system has been established for the quantitative analysis of this compound (SSA) in Bupleuri Radix (Chaihu). americanelements.comsigmaaldrich.comuni.lu The assay typically employs a 96-well microplate coated with rabbit anti-mouse IgG. Methanol (B129727) extracts of samples are incubated with a mouse anti-SSA monoclonal antibody, and a Eu3+-labeled SSA-human serum albumin (HSA) conjugate serves as the tracer. americanelements.comsigmaaldrich.comuni.lu
Research Findings and Performance:
The established competitive TRFIA system for SSA has demonstrated a wide detection range, spanning from 0.01 to 10.0 µg/mL. americanelements.comsigmaaldrich.comuni.lu Its detection limit is remarkably low, reported at 0.006 µg/mL (equivalent to 6 ng/mL). americanelements.comsigmaaldrich.comuni.lursc.org This makes TRFIA significantly more sensitive than conventional ELISA, exhibiting a 3- to 15-fold increase in sensitivity for SSA detection. americanelements.comsigmaaldrich.comrsc.orgwikidata.org
Validation experiments have confirmed the assay's reproducibility and accuracy. The intra-assay coefficient of variation (CV) for this TRFIA system was reported as 7.3%, and the inter-assay CV was 8.9%. americanelements.comsigmaaldrich.comuni.lu The average recovery rate for SSA was found to be 119.2%. americanelements.comsigmaaldrich.comuni.lu Furthermore, studies have shown a strong correlation between SSA content determined by TRFIA and ELISA in Chaihu crude drug samples, with a Spearman correlation coefficient (R) of 0.903 (P<0.01). americanelements.com An additional benefit of TRFIA is its reduced assay time, being at least one hour faster than ELISA due to the elimination of a secondary antibody incubation step. americanelements.comsigmaaldrich.com
Table 2: Performance Parameters of a Time-Resolved Fluoroimmunoassay (TRFIA) for this compound
| Parameter | Value | Reference |
| Detection Range | 0.01 to 10.0 µg/mL | americanelements.comsigmaaldrich.comuni.lu |
| Detection Limit | 0.006 µg/mL (6 ng/mL) | americanelements.comsigmaaldrich.comuni.lursc.org |
| Sensitivity (vs. ELISA) | 3-15 times higher | americanelements.comsigmaaldrich.comrsc.orgwikidata.org |
| Intra-assay Coefficient of Variation | 7.3% | americanelements.comsigmaaldrich.comuni.lu |
| Inter-assay Coefficient of Variation | 8.9% | americanelements.comsigmaaldrich.comuni.lu |
| Average Recovery | 119.2% | americanelements.comsigmaaldrich.comuni.lu |
| Correlation with ELISA (R value) | 0.903 (P<0.01) | americanelements.com |
Spectroscopic Analytical Techniques for Structural Characterization
Spectroscopic analytical techniques are indispensable tools for the comprehensive structural characterization of this compound and its related compounds, especially given their structural complexity and the presence of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and two-dimensional (2D) techniques such as COSY, HMQC, and HMBC, is fundamental for establishing the complete structure of saponins (B1172615), ideally on isolated molecules. nih.govuni.lu It is widely employed in the elucidation of saikosaponin derivatives. hznu.edu.cnciteab.comamericanelements.comdntb.gov.uacenmed.com For instance, 13C-NMR spectral data comparisons are crucial for identifying subtle structural differences, such as the precise positioning of hydroxyl or methoxyl groups. hznu.edu.cnamericanelements.comdntb.gov.ua The presence of an oleanane-Δ12 type aglycone, characteristic of many saikosaponins, can be confirmed by specific signals at δc 122.6 and 148.1 in the 13C NMR spectrum. dntb.gov.ua Furthermore, the characteristic resonances of anomeric protons and carbons in 1H and 13C NMR spectra provide valuable information about the sugar moieties attached to the aglycone. dntb.gov.ua
Mass Spectrometry (MS): Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-ESI-MS/MS) or ultra-performance liquid chromatography (UPLC-PDA-Q/TOF-MS), is extensively used for the characterization and identification of saikosaponins, especially in complex mixtures and for distinguishing isomers. nih.govnih.govnih.gov LC-DAD-ESI-MS/MS methods have been established for the online characterization and identification of saikosaponins. nih.gov In ESI-MS/MS, the fragmentation of [M-H]- ions through the cleavage of glycosidic bonds yields Y-type ions, which are instrumental in elucidating the structures of both the saccharide chains and the aglycones. nih.gov Further fragmentation of the aglycones provides detailed mass information regarding their substitutions. nih.gov ESI- mode typically offers richer structural information for saikosaponin compounds, while ESI+ mode can be particularly useful for determining the specific positions of substituent groups in acetylated or malonylated saikosaponins. nih.gov Advanced techniques like UPLC-PDA-Q/TOF-MS, operating in both data-dependent acquisition (DDA) and data-independent acquisition (DIA/MSE) modes, are employed to analyze fragment ions, retention times, and UV wavelengths, enabling comprehensive characterization. nih.gov Specific fragmentation patterns, such as the loss of 30 Da from saikosaponins containing carbonyl groups in the aglycone, or the production of [aglycone−CH2OH−OH−H]− and [aglycone−H2O−H]− fragment ions from type IV saikosaponins, are highly characteristic and aid in their identification. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to detect characteristic absorption peaks that indicate the presence of conjugated double bonds or other specific chromophores within the saikosaponin structure. hznu.edu.cnamericanelements.comnih.govnih.govrsc.orgcdutcm.edu.cn For example, certain saikosaponin degradation products exhibit characteristic heteroannular diene absorption with maximum wavelengths (λmax) at 242, 254, and 263 nm. hznu.edu.cnamericanelements.com Different structural types of saikosaponins display distinct UV absorption profiles; type I and III saikosaponins typically absorb between 190–220 nm, type II around 250 nm, and type IV around 282 nm. nih.govrsc.org For this compound itself, the maximum absorbance wavelength is reported at 205 nm. americanelements.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the saikosaponin molecule, such as olefinic double bonds, by detecting their characteristic vibrational frequencies. dntb.gov.ua
Future Research Directions and Unexplored Avenues for Saikosaponin a
Expanding Preclinical Model Systems for Saikosaponin A Investigations
Current understanding of this compound's efficacy is largely based on in vitro cell line studies and cell line xenograft models. To validate these preliminary observations and bridge the gap towards clinical application, there is a critical need to expand the diversity and sophistication of preclinical model systems researchgate.net.
Future investigations should prioritize:
Organoid Models: The development and utilization of organoid models, which better mimic the complex cellular architecture and physiological functions of human organs, are crucial for more accurately assessing SSA's effects and reducing the translational gap from in vitro to in vivo studies researchgate.net.
Human Tumor Xenograft Models: Beyond simple cell line xenografts, employing patient-derived xenograft (PDX) models or more complex human tumor xenograft models will provide a more physiologically relevant context for evaluating SSA's anti-cancer efficacy and its interactions with tumor microenvironments researchgate.net.
Diverse In Vivo Disease Models: While some in vivo studies exist (e.g., in Alzheimer's disease and acute myeloid leukemia models) dovepress.comnih.gov, further research should explore SSA's effects in a broader range of animal models for various diseases where its therapeutic potential has been indicated, such as inflammatory conditions, neurological disorders, and other cancer types, to comprehensively understand its systemic impact and potential side effects. For instance, Saikosaponin D (SSD), an isomer of SSA, has shown promising anti-tumor effects in various in vivo models, but more in vivo research is needed for the compound itself researchgate.net.
Combination Therapies: Future studies should also investigate the synergistic effects of SSA when combined with conventional therapeutic agents in relevant preclinical models, as initial findings suggest promising results in overcoming chemoresistance and enhancing anti-cancer activity researchgate.netdovepress.com.
Deepening Understanding of this compound Multi-Targeted Mechanisms
This compound is recognized for its multi-targeted and multi-pathway therapeutic strategies nih.govdoaj.org. However, the precise and comprehensive elucidation of its molecular mechanisms remains limited and often piecemeal nih.gov.
Key areas for future mechanistic research include:
Interconnected Signaling Pathways: Further investigation is needed to fully map how SSA modulates various signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, and how these pathways cross-link to mediate its diverse pharmacological effects dovepress.comnih.govmedsci.orgfrontiersin.org. For example, studies have shown that SSA can activate the ERS-mediated MAPK-p-JNK signaling pathway to induce apoptosis in acute myeloid leukemia cells dovepress.com.
Programmed Cell Death Modalities: While SSA is known to induce programmed cell death (PCD), including apoptosis and autophagy, a deeper understanding of how it mediates these effects and whether it influences other forms of PCD like ferroptosis and pyroptosis is crucial nih.gov. Elucidating the specific anticancer pathways activated by SSA and how comprehensive therapies lead to cross-linking among different types of cell death will inspire clinical translation nih.gov.
Specific Molecular Targets: Identifying and validating direct molecular targets of SSA (e.g., specific enzymes, receptors, or transcription factors) through advanced biochemical and biophysical techniques will provide a more granular understanding of its action. Network pharmacology approaches have identified potential core targets like BCL2, ESR1, HIF1A, and STAT3 in prostate cancer, which warrant further experimental validation doaj.org.
Role in Microbiome-Host Interactions: Given the increasing recognition of the gut-brain axis and microbiome's influence on disease, exploring how SSA interacts with the gut microbiota and whether its therapeutic effects are mediated or modulated by microbial metabolites could open new research avenues frontiersin.org.
Exploring Novel Biosynthetic Pathways and Metabolic Engineering Strategies for this compound Production
The natural accumulation of saikosaponins in plants like Bupleurum falcatum is often low, and natural resources can be inadequate for large-scale production, highlighting the need for improved production methods researchgate.net.
Future research should focus on:
Elucidating Regulatory Mechanisms: While the general triterpenoid (B12794562) saponin (B1150181) biosynthetic pathway in Bupleurum is known, the specific regulatory mechanisms governing saikosaponin biosynthesis, particularly for SSA, are still not fully understood nih.govtandfonline.comfrontiersin.orgmdpi.comnih.gov. Research into transcription factors (e.g., bHLH, AP2/ERF) and their roles in regulating key enzyme genes (e.g., β-amyrin synthase, P450s, UGTs) is essential for targeted genetic improvement tandfonline.comfrontiersin.orgmdpi.comnih.govscispace.comnih.gov.
Metabolic Engineering in Heterologous Hosts: Developing and optimizing metabolic engineering strategies for the production of saikosaponins, including SSA, in heterologous hosts like Saccharomyces cerevisiae (yeast) or plant hairy root cultures, offers a sustainable alternative to traditional plant extraction researchgate.netnih.govnih.govscribd.comfrontiersin.org. This involves reconstituting the complex biosynthetic pathway, which includes enzymes like P450s and UDP-glycosyltransferases (UGTs) researchgate.netnih.govmdpi.com.
Synthetic Biology Approaches: Employing combinatorial synthetic biology programs to generate novel triterpene sapogenins and improve the yield of specific saikosaponins, including SSA, is a promising direction researchgate.netscribd.com. Strategies to enhance productivity, such as cyclodextrin-based culturing to promote release from engineered cells, should be further explored researchgate.net.
Environmental Stress Influence: Understanding how environmental factors, such as drought stress, influence the expression of genes involved in saikosaponin synthesis and the accumulation of specific saikosaponins (like SSA and SSD) can inform cultivation technologies for Bupleurum chinense to improve quality and yield scispace.com.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The integration of high-throughput omics technologies offers a powerful approach to gain a holistic understanding of SSA's effects on biological systems mdpi.comresearchgate.netmdpi.comlabmanager.com.
Future research should increasingly leverage:
Multi-Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of how SSA influences gene expression, protein profiles, and metabolic pathways in various disease contexts nih.govmdpi.comresearchgate.netmdpi.comlabmanager.comdntb.gov.uaplos.org. This integrative approach is particularly valuable for complex diseases, enabling the identification of new biomarkers and therapeutic targets mdpi.commdpi.comlabmanager.com.
Systems Biology Approaches: Applying systems biology and systems pharmacology to interpret the vast and complex omics data will help in linking molecular information at the organismic level, thereby providing insights into disease pathogenesis and progression, and how SSA modulates these processes nih.govnih.gov.
Biomarker Discovery: Utilizing metabolomic and proteomic analyses to identify potential biomarkers associated with SSA's therapeutic effects or disease progression will be critical for monitoring treatment response and patient stratification nih.govmdpi.com. For instance, lysophosphatidylcholine, adenosine, and sphingomyelin (B164518) have been suggested as potential plasma biomarkers in Alzheimer's disease models treated with total saikosaponins mdpi.com.
Real-Time Omics Analysis: Exploring innovations like wearable biosensors and microfluidic chips for continuous monitoring of molecular changes in response to SSA treatment could bridge multi-omics into real-time healthcare and disease monitoring labmanager.com.
Development of Advanced Analytical Techniques for Comprehensive this compound Profiling
Accurate and comprehensive profiling of this compound and its related compounds is essential for quality control, pharmacokinetic studies, and understanding its metabolism.
Future efforts should focus on:
Enhanced Sensitivity and Specificity: Developing more sensitive and specific analytical methods beyond traditional HPLC-UV or ELSD, which may have limitations in sensitivity and repeatability for saikosaponins frontiersin.org. The use of advanced mass spectrometry techniques (e.g., UPLC-MS, LC-Q-TOF-HRMS, MALDI-TOF MS) is crucial for comprehensive identification and quantification of SSA and its metabolites, including novel degradation products or isomers datainsightsmarket.combiomedres.usfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com.
Isomer Differentiation: Saikosaponins often exist as isomers (e.g., SSA and SSD are isomers) dovepress.com, and their distinct biological activities necessitate improved methods for their accurate differentiation and structural identification frontiersin.orgnih.govresearchgate.net. Advanced chromatographic techniques combined with high-resolution mass spectrometry are key to resolving these challenges frontiersin.orgresearchgate.net.
Comprehensive Profiling Methodologies: Establishing methods that can reflect both the proportion of all constituents and the content of each saikosaponin is critical for quality evaluation of Bupleuri Radix and its extracts frontiersin.org. This includes combining quantitative analysis of multiple components with a single marker (QAMS) and fingerprinting techniques frontiersin.org.
Non-Targeted Analysis: Employing non-targeted metabolomic approaches with LC-MS systems to identify previously uncharacterized metabolites or degradation products of SSA in vivo and in vitro will provide a more complete picture of its metabolic fate nih.govmdpi.comresearchgate.net.
Further Elucidation of Structure-Activity Relationships for Targeted Research Development
Understanding the precise relationship between the chemical structure of this compound and its various biological activities is fundamental for rational drug design and the development of more potent and selective derivatives.
Future research should prioritize:
Systematic SAR Studies: Conducting systematic structure-activity relationship (SAR) studies to identify key structural motifs within the SSA molecule that are responsible for specific pharmacological effects (e.g., anti-inflammatory, anti-tumor, neuroprotective) nih.govmdpi.com. This includes investigating the impact of different sugar units, the spatial orientation of hydroxyl groups, and modifications to the triterpene backbone nih.gov.
Targeted Chemical Modifications: Based on SAR insights, synthesizing and testing chemically modified derivatives of SSA to enhance desired activities, reduce potential off-target effects, or improve pharmacokinetic properties (e.g., bioavailability, stability) nih.gov.
Computational Approaches: Utilizing computational chemistry and molecular docking simulations to predict and validate interactions between SSA and its potential molecular targets, guiding the design of novel compounds with improved binding affinities and specificities doaj.org.
Comparative SAR with Other Saikosaponins: Comparative SAR studies across different saikosaponins (e.g., SSA, SSB, SSC, SSD) are essential, as their structural variations can lead to distinct biological profiles nih.gov. For instance, while SSA and SSD show significant anti-inflammatory activities, SSc may not nih.gov. Such comparisons can inform the development of specific saikosaponin derivatives for particular therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers reliably quantify Saikosaponin A in plant extracts using HPLC?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used. Gradient elution with acetonitrile-water mixtures (e.g., 30–55% acetonitrile over 40 minutes) provides optimal separation. Validation parameters (linearity, precision, recovery) must meet ICH guidelines. For example, correlation coefficients (R² > 0.999) and recovery rates (95–99%) are achievable for this compound and related saponins .
- Key Findings : Silica column purification under gradient conditions (chloroform:methanol:H₂O) yields this compound with >98% purity. Chinese Bupleurum falcatum contains higher total saikosaponins (6.52–7.10%) than Korean variants (3.32–3.88%) .
Q. What soil factors influence this compound content in Bupleurum chinense?
- Methodology : Collect soil samples from cultivation sites and analyze physicochemical properties (pH, organic matter, micronutrients). Pair with HPLC-based saikosaponin quantification. Use Pearson correlation and principal component analysis to identify key factors.
- Key Findings : Organic matter and effective zinc strongly correlate with this compound accumulation. Henan Province (China) samples showed saikosaponin levels 5.16× higher than national standards .
Advanced Research Questions
Q. How do metabolic pathways explain this compound’s low oral bioavailability?
- Methodology : Conduct in vivo pharmacokinetic studies in rodents using LC-MS/MS to track this compound and its metabolites. Simulate gastrointestinal stability via incubation with gastric/intestinal fluids and gut microbiota.
- Key Findings : Poor absorption and rapid enzymatic hydrolysis in the gut (e.g., deglycosylation by microbiota) generate bioactive aglycones (e.g., saikogenins). These metabolites, not the parent compound, may drive pharmacological effects .
Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory vs. hepatotoxic effects?
- Methodology : Use cell-based assays (e.g., LPS-induced macrophages) to assess anti-inflammatory activity (via TNF-α/IL-6 suppression) and hepatocyte models (e.g., HepG2) to evaluate cytotoxicity (via LDH release). Dose-response curves and transcriptomic profiling can identify threshold concentrations for divergent effects.
- Key Considerations : Contradictions may arise from concentration-dependent biphasic effects or metabolite-specific actions. For example, Saikosaponin D (structurally similar to A) shows higher cytotoxicity at >50 µM .
Q. How can gene expression analysis optimize this compound biosynthesis in Bupleurum?
- Methodology : Use qRT-PCR with stable reference genes (e.g., EF-1α) to profile triterpene synthase (TPS) and cytochrome P450 gene expression in roots. Correlate with HPLC-measured saikosaponin content via SPSS.
- Key Findings : Expression levels of 16 key enzymes (e.g., β-amyrin synthase) directly correlate with this compound accumulation. Root tissues show the highest expression, guiding targeted cultivation strategies .
Methodological Design Considerations
Q. What statistical approaches are optimal for analyzing this compound-environment interactions?
- Recommendations : Cluster analysis groups samples by saikosaponin content, while principal component analysis (PCA) reduces soil variable dimensionality. Multivariate regression models (e.g., PLS) quantify the contribution of organic matter, pH, and micronutrients .
Q. How should researchers validate novel this compound metabolites in serum?
- Protocol : Use UPLC-Q-TOF-MS in negative ion mode ([M-H]⁻ ions at m/z 779.4589). MS² fragmentation patterns (e.g., loss of glucose moieties at m/z 617.4060) confirm structural identity. Compare retention times and spectra with authenticated standards .
Data Interpretation and Reproducibility
Q. Why do saikosaponin yields vary between Bupleurum species, and how can this be controlled?
- Analysis : Genetic diversity and environmental stress (e.g., soil salinity) alter biosynthetic pathways. Standardize cultivation protocols (e.g., fixed zinc/organic matter levels) and use metabolomics to monitor saikosaponin flux .
Q. What criteria ensure reproducibility in this compound purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
